molecular formula C12H18N2O2 B15055525 Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

カタログ番号: B15055525
分子量: 222.28 g/mol
InChIキー: BQNMYRSQMBXJMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H18N2O2

分子量

222.28 g/mol

IUPAC名

ethyl 1-cyclopentyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-3-16-12(15)11-9(2)14(8-13-11)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3

InChIキー

BQNMYRSQMBXJMM-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=C(N(C=N1)C2CCCC2)C

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide on Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 1,4,5-trisubstituted imidazole core represents a privileged scaffold, frequently deployed in the design of kinase inhibitors, GPCR modulators, and antifungal agents. Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (CAS: 1707395-76-3) is a highly specialized, sterically encumbered building block that offers researchers a unique combination of lipophilic burial, conformational rigidity, and functional versatility .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide dissects the causality behind the molecule's structural behavior, provides a field-proven, self-validating synthetic workflow, and maps its downstream pharmacological utility.

Structural & Conformational Dynamics

The strategic value of this molecule lies in its precise substitution pattern. Each functional group serves a distinct physicochemical and thermodynamic purpose:

  • The C4-Ethyl Ester (Electronic Modulator & Prodrug Handle): The ester acts as a strong electron-withdrawing group (EWG). By delocalizing the electron density from the imidazole ring, it lowers the pKa of the N3 nitrogen. This ensures the molecule remains largely unprotonated at physiological pH (7.4), drastically improving membrane permeability. Furthermore, the ester serves as a synthetic handle for downstream saponification or reduction.

  • The N1-Cyclopentyl Group (Lipophilic Burial): The cyclopentyl ring adopts a dynamic envelope conformation. Its primary role is to provide a broad, hydrophobic surface area that drives target binding via favorable desolvation entropy (the hydrophobic effect).

  • The C5-Methyl Group (The Conformational Lock): The true ingenuity of this scaffold is the C5-methyl group. It introduces significant allylic (A-1,3) steric strain against the adjacent N1-cyclopentyl ring. This steric clash restricts the free rotation of the cyclopentyl moiety, forcing it into an orthogonal orientation relative to the imidazole plane. This "pre-organization" minimizes the entropic penalty typically incurred when a flexible ligand binds to a rigid receptor pocket.

Physicochemical Properties

To facilitate formulation and assay development, the quantitative physical and chemical properties of the compound are summarized below. Data is synthesized from predictive models and structural databases .

PropertyValuePharmacological Implication
CAS Number 1707395-76-3Unique registry identifier for procurement.
Molecular Formula C₁₂H₁₈N₂O₂Defines the atomic composition.
Molecular Weight 222.28 g/mol Highly favorable for Rule-of-5 compliance.
SMILES O=C(C1=C(C)N(C2CCCC2)C=N1)OCCUseful for in silico docking and QSAR modeling.
Predicted LogP ~2.8Optimal lipophilicity for oral absorption and CNS penetration.
H-Bond Donors 0Prevents non-specific aqueous solvation penalties.
H-Bond Acceptors 3 (N3, Ester C=O, Ester -O-)Provides specific directional binding to receptor residues.
Rotatable Bonds 3Low flexibility ensures high binding affinity (low entropic loss).
Physical State Viscous liquid / Low-melting solidDictates handling and storage protocols (store at 4°C).

De Novo Synthetic Workflow

Synthesizing highly substituted imidazoles requires strict regiocontrol. Traditional alkylation of 4-ester-5-methyl imidazoles often yields an inseparable mixture of N1 and N3 isomers. To bypass this, we utilize a de novo multicomponent ring-construction methodology, grounded in recent advances in regiocontrolled imidazole synthesis .

Step-by-Step Methodology

Step 1: Formamidine Intermediate Generation

  • Equip a dry 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge the flask with ethyl 2-amino-3-oxobutanoate (1.0 eq) and triethyl orthoformate (1.5 eq) in toluene.

  • Heat to 110°C for 2 hours.

  • Causality: Triethyl orthoformate is explicitly chosen over formic acid to prevent premature N-formylation. The Dean-Stark trap continuously removes the ethanol byproduct, driving the thermodynamic equilibrium entirely toward the intermediate imine/formamidine.

Step 2: Nucleophilic Trapping and Cyclization

  • Cool the reaction mixture to 40°C.

  • Add glacial acetic acid (2.0 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

  • Raise the temperature back to reflux (110°C) for 4 hours.

  • Causality: Acetic acid serves a dual, critical function. It acts as a proton shuttle to facilitate the elimination of water during the final aromatization step, and it buffers the basicity of the cyclopentylamine, preventing unwanted side-reactions with the ester moiety.

SynthesisWorkflow A Ethyl 2-amino-3-oxobutanoate (C4 & C5 Precursor) C Intermediate: Formamidine [IPC: LC-MS Monitoring] A->C Condensation (110°C, 2h) B Triethyl Orthoformate (C2 Formylating Agent) B->C Condensation (110°C, 2h) E Cyclization & Dehydration (Reflux, 110°C, Acetic Acid) C->E Addition D Cyclopentylamine (N1 Nucleophile) D->E Nucleophilic Attack F Ethyl 1-cyclopentyl-5-methyl -1H-imidazole-4-carboxylate E->F -H2O, -EtOH

De novo regioselective synthesis workflow for the 1,4,5-trisubstituted imidazole core.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its validation metrics. This workflow acts as a self-validating system by utilizing In-Process Controls (IPC) that cross-verify the structural integrity of the final isolated product.

In-Process Control (IPC)
  • LC-MS Monitoring: Withdraw a 10 µL aliquot at the 3-hour mark of Step 2, dilute in MeCN, and inject. The disappearance of the acyclic intermediate mass and the emergence of a dominant [M+H]⁺ peak at m/z 223.1 dictates the reaction endpoint. Causality: Halting the reaction exactly at complete conversion prevents the thermal degradation of the product.

Final Release Specifications (¹H NMR)

Post-purification (via silica gel chromatography, Hexanes/EtOAc), the structure is confirmed via ¹H NMR (400 MHz, CDCl₃). The chemical shifts self-validate the regiochemistry:

Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
7.52 Singlet1HImidazole C2-HConfirms successful ring aromatization.
4.55 Multiplet1HCyclopentyl N-CHDownfield shift confirms N-alkylation (not C-alkylation).
4.30 Quartet2HEster -CH₂-Confirms the ester handle remains intact.
2.45 Singlet3HC5-MethylIntegration confirms the presence of the conformational lock.
2.10 - 1.60 Multiplets8HCyclopentyl -CH₂-Validates the intact lipophilic ring.
1.35 Triplet3HEster -CH₃Couples with the 4.30 ppm quartet.

Pharmacological Applications

The imidazole nucleus is a cornerstone of medicinal chemistry, demonstrating broad pharmacological potential . Specifically, derivatives of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate are frequently utilized in the development of Histamine H4 Receptor (H4R) antagonists .

By saponifying the ester and coupling it with various piperazine or piperidine derivatives, researchers generate potent antagonists. The N1-cyclopentyl group anchors the molecule deep within the H4R hydrophobic pocket, while the imidazole core forms critical hydrogen bonds with conserved aspartate/glutamate residues. This antagonism prevents the activation of the Gαi protein, thereby lifting the inhibition on Adenylyl Cyclase and normalizing intracellular cAMP levels.

GPCR_Pathway Ligand Imidazole Derivative (Antagonist) H4R Histamine H4 Receptor (GPCR) Ligand->H4R Binds & Blocks Gi Gαi Protein H4R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Lifted cAMP cAMP Production (Restored) AC->cAMP Normalizes

Pharmacological modulation of the H4R-Gαi signaling pathway by imidazole-based antagonists.

References

  • Shabalin, D.A., & Camp, J.E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020, 18, 3950-3964.[Link][1]

  • Burlacu, A.P., Drăgan, M., Oniga, O., Matei, M.N., Oniga, I., Lisă, E.-L., Stefan, C.-S., & Dragostin, O.-M. "Importance and Involvement of Imidazole Structure in Current and Future Therapy." Molecules, 2026, 31(3), 423.[Link][2]

Sources

A Technical Guide to Elucidating the In-Vıtro Mechanism of Action for Ethyl 1-Cyclopentyl-5-Methyl-1H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter compounds of interest for which a clear biological narrative has yet to be written. Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is one such molecule. While its synthesis is documented, a thorough investigation into its in-vitro mechanism of action remains conspicuously absent from the current body of scientific literature. This guide, therefore, is not a retrospective summary but a forward-looking strategic plan. It is designed for researchers, scientists, and drug development professionals to systematically investigate and unveil the biological role of this compound.

Drawing from the broad pharmacological activities of the imidazole scaffold—ranging from anti-cancer to receptor antagonism—we will proceed with a hypothesis-driven approach. This document provides a structured, yet flexible, framework of experimental protocols designed to probe the most probable mechanisms of action, ensuring that each step is self-validating and grounded in established scientific principles.

Part 1: Foundational Characterization and Cytotoxicity Profile

Before delving into complex mechanistic studies, it is imperative to establish the fundamental interaction of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate with biological systems. The initial step is to determine its cytotoxic potential across a panel of relevant human cell lines. This baseline data is crucial for informing appropriate concentration ranges for all subsequent mechanistic assays, distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity.

Experimental Protocol: Multi-Cell Line Cytotoxicity Screening

This protocol is adapted from methodologies used for screening novel chemical entities, such as those described for other imidazole derivatives[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various human cancer cell lines.

Cell Line Panel:

  • HeLa (Cervical Cancer): A robust and commonly used line for initial screening.

  • HT-29 (Colon Cancer): Representative of adenocarcinoma.

  • A549 (Lung Cancer): A model for non-small cell lung cancer.

  • MDA-MB-231 (Breast Cancer): A model for triple-negative breast cancer.

  • MCF-10A (Non-tumorigenic Breast Epithelial): A crucial control to assess selectivity for cancer cells[2].

Methodology:

  • Cell Culture: Culture all cell lines in their recommended media and conditions until they reach approximately 80% confluency.

  • Seeding: Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Replace the overnight culture medium with the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay (alamarBlue):

    • Add alamarBlue reagent (10% of the well volume) to each well.

    • Incubate for 2-4 hours, protected from light.

    • Measure fluorescence or absorbance according to the manufacturer's specifications.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC50 (µM)Selectivity Index (IC50 MCF-10A / IC50 Cancer Cell)
HeLaCervical Cancer[Experimental Data][Calculated Value]
HT-29Colon Cancer[Experimental Data][Calculated Value]
A549Lung Cancer[Experimental Data][Calculated Value]
MDA-MB-231Breast Cancer[Experimental Data][Calculated Value]
MCF-10ANon-tumorigenic[Experimental Data]N/A

Part 2: Hypothesis-Driven Mechanistic Investigation

Based on the cytotoxicity screen results, we can now proceed to investigate specific mechanisms. We will explore two primary, plausible hypotheses based on the known activities of related heterocyclic compounds: 1) Induction of Apoptosis and Cell Cycle Arrest , and 2) Modulation of Inflammatory Signaling Pathways .

Hypothesis 1: The Compound Induces Apoptosis and Cell Cycle Disruption

Many imidazole-based compounds exert their anti-cancer effects by interfering with cell division and promoting programmed cell death[1][2].

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Initial Treatment cluster_1 Apoptosis Pathway cluster_2 Cell Cycle Pathway start Treat HeLa & HT-29 cells with Compound (IC50 and 2x IC50 concentrations for 24, 48h) annexinV Annexin V/PI Staining start->annexinV Early/Late Apoptosis caspase Caspase-3/7 Activity Assay start->caspase Effector Caspase Activation mito Mitochondrial Membrane Potential Assay (e.g., JC-1) start->mito Mitochondrial Integrity pi_stain Propidium Iodide (PI) Staining start->pi_stain DNA Content flow_cyto Flow Cytometry Analysis annexinV->flow_cyto plate_reader Luminescence/Fluorescence Reading caspase->plate_reader mito->flow_cyto pi_stain->flow_cyto data_analysis Quantify Cell Populations (Apoptotic, Necrotic, G1/S/G2-M phases) flow_cyto->data_analysis G cluster_0 Cell Preparation cluster_1 Treatment Protocol cluster_2 Measurement & Analysis start HEK293 cells stably expressing NF-κB luciferase reporter pretreat Pre-treat cells with Compound (non-toxic concentrations) for 1-2 hours start->pretreat stimulate Stimulate with TNF-α (10 ng/mL) to activate NF-κB pathway pretreat->stimulate incubate Incubate for 6-8 hours stimulate->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure Luminescence lyse->measure data_analysis Quantify inhibition of NF-κB activity relative to controls measure->data_analysis

Caption: Workflow for assessing NF-κB pathway inhibition.

Detailed Protocol: TNF-α-Induced NF-κB Activity
  • Cell Seeding: Plate HEK293 cells containing an NF-κB-driven luciferase reporter construct in a 96-well plate.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate for 2 hours.

  • Stimulation: Add TNF-α (a potent NF-κB activator) to the wells to a final concentration of 10 ng/mL. Include a positive control (TNF-α alone) and a negative control (vehicle alone).

  • Incubation: Incubate the plate for 6-8 hours.

  • Lysis and Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the reporter assay manufacturer's protocol.

  • Analysis: A significant reduction in luminescence in the compound-treated wells compared to the TNF-α-only control indicates inhibition of the NF-κB pathway.

Part 3: Target Deconvolution and Final Synthesis

The results from the hypothesis-driven assays will provide critical insights. If the compound induces apoptosis, further studies could include Western blotting for key apoptotic proteins (Bcl-2, Bax, cleaved PARP). If it inhibits NF-κB, investigating its effect on IκBα phosphorylation would be a logical next step.

This whitepaper provides a robust starting framework. The true mechanistic narrative of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate will be written by the data generated through these carefully designed experiments. The causality behind each choice—from cell line selection to the concentration used—is designed to build a coherent and defensible scientific story, ultimately transforming a molecule of unknown function into a well-characterized lead compound for further development.

References

  • TSI Journals. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. (2017). [Link]

  • PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). [Link]

  • PMC. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). [Link]

  • PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2009). [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2016). [Link]

  • MDPI. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). [Link]

  • ResearchGate. Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. (2025). [Link]

  • PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). [Link]

Sources

Navigating the Preclinical Gauntlet: A Technical Guide to the Preliminary Toxicity and Safety Assessment of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity and safety studies on Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, a novel small molecule with therapeutic potential. The strategic approach detailed herein is designed for researchers, toxicologists, and drug development professionals, emphasizing a tiered, data-driven methodology. By integrating in silico, in vitro, and targeted in vivo assays, this guide prioritizes early risk identification and mitigation, ensuring a robust data package for informed decision-making in drug development. The protocols and workflows are grounded in established regulatory principles to ensure scientific integrity and alignment with global standards for preclinical safety assessment.

Table of Contents

  • Introduction: De-risking a Novel Imidazole Derivative

    • 1.1. Chemical Identity and Rationale for Safety Evaluation

    • 1.2. The Phased Approach to Preclinical Safety

  • Tier 1: In Silico and In Vitro Profiling

    • 2.1. Computational Toxicity Prediction (DEREK, SAR)

    • 2.2. In Vitro Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

      • 2.2.1. Scientific Rationale and Experimental Design

      • 2.2.2. Detailed Experimental Protocol

    • 2.3. In Vitro Cytotoxicity Assessment

      • 2.3.1. Rationale for Cell Line Selection

      • 2.3.2. Detailed Experimental Protocol (MTT Assay)

  • Tier 2: Acute In Vivo Toxicity Assessment

    • 3.1. The Acute Oral Toxicity Study (OECD 423)

      • 3.1.1. Justification of the Acute Toxic Class Method

      • 3.1.2. Detailed Experimental Protocol

  • Data Synthesis and Risk Assessment

    • 4.1. Integrating Multi-parametric Data

    • 4.2. Establishing a Preliminary Safety Profile

  • References

Introduction: De-risking a Novel Imidazole Derivative

Chemical Identity and Rationale for Safety Evaluation

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound belonging to the imidazole class, a scaffold present in numerous biologically active molecules. Its unique substitution pattern necessitates a thorough, de novo safety evaluation. The primary objective of preliminary toxicity studies is to identify potential hazards, establish a preliminary safety margin, and inform the design of subsequent, more extensive preclinical and clinical studies. Early identification of liabilities such as genotoxicity or acute systemic toxicity is paramount to prevent late-stage attrition and ensure patient safety.

The Phased Approach to Preclinical Safety

A logical, tiered approach is essential for efficient and ethical safety assessment. This guide advocates for a workflow that begins with computational and in vitro methods to screen for liabilities before proceeding to live animal (in vivo) studies. This strategy aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Assessment cluster_2 Decision Point in_silico In Silico Analysis (DEREK, SAR) ames Ames Test (Mutagenicity) in_silico->ames Predicts genotoxic potential cyto Cytotoxicity Assay (e.g., MTT) ames->cyto Determines non-mutagenic toxicity acute_oral Acute Oral Toxicity (Rodent, OECD 423) cyto->acute_oral Provides dose range finding data decision Go / No-Go Decision for further development acute_oral->decision Establishes GHS category & informs on target organs

Caption: Tiered workflow for preliminary toxicity assessment.

Tier 1: In Silico and In Vitro Profiling

Computational Toxicity Prediction (DEREK, SAR)

Before initiating wet-lab experiments, leveraging computational models is a cost-effective first step. Software like DEREK (Deductive Estimation of Risk from Existing Knowledge) uses a knowledge base of chemical structures and their associated toxicities to predict the potential for adverse effects, such as mutagenicity, carcinogenicity, and skin sensitization. Structural-Activity Relationship (SAR) analysis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate can identify toxicophores—substructures known to be linked to toxicity. For instance, certain substituted imidazoles have been associated with hepatotoxicity, a potential flag for further investigation.

In Vitro Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a cornerstone of preliminary safety testing and is mandated by regulatory agencies worldwide. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine (his) or tryptophan (trp) operon, respectively, rendering them unable to synthesize the essential amino acid. The assay detects the ability of a test article to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on an amino acid-deficient medium.

To mimic mammalian metabolism, the test is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. A positive result in the Ames test is a significant red flag, indicating mutagenic potential.

  • Strain Selection: Utilize standard tester strains such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.

  • Dose Range Finding: Perform a preliminary cytotoxicity screen to determine the appropriate concentration range of the test article. Doses should range from non-toxic to cytotoxic.

  • Main Experiment (Plate Incorporation Method):

    • Prepare dilutions of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in a suitable solvent (e.g., DMSO).

    • In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution (or vehicle control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine or tryptophan.

    • Pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays determine the concentration at which a compound induces cell death. This data is crucial for interpreting genotoxicity assays and for estimating starting doses for in vivo studies. A human liver-derived cell line, such as HepG2, is often a relevant choice, as the liver is a primary site of drug metabolism and potential toxicity.

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate for 24 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical In Vitro Toxicity Data Summary

AssayEndpointResultInterpretation
Ames TestMutagenicityNegative in all strains (+/- S9)No evidence of mutagenic potential in this bacterial system.
MTT Assay (HepG2)IC₅₀150 µMModerate cytotoxicity; provides an upper concentration limit for other assays.

Tier 2: Acute In Vivo Toxicity Assessment

The Acute Oral Toxicity Study (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a preferred starting point for in vivo assessment. It is a stepwise procedure that uses a minimal number of animals to assign a compound to a Globally Harmonized System (GHS) toxicity category. This method provides information on the acute toxic effects of a single oral dose and helps identify target organs for toxicity.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), aged 8-12 weeks. Females are often slightly more sensitive.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 5 days before dosing.

  • Dosing Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. The in vitro cytotoxicity data can help inform this selection (e.g., if cytotoxicity is high, a lower starting dose is chosen).

    • The starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.

  • Observation Period:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weights prior to dosing and at least weekly thereafter.

  • Stepwise Progression:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the compound is classified.

    • If 1 animal dies, the procedure is repeated with 3 more animals at the same dose.

    • If no mortality occurs, the procedure is repeated with 3 animals at the next highest dose level.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

G start Select Starting Dose (e.g., 300 mg/kg) Dose 3 female rats obs1 Observe for 14 Days Record clinical signs & mortality start->obs1 outcome1 Outcome? obs1->outcome1 mortality_2_3 2 or 3 animals die outcome1->mortality_2_3 mortality_1 1 animal dies outcome1->mortality_1 mortality_0 0 animals die outcome1->mortality_0 stop_classify STOP Classify based on GHS mortality_2_3->stop_classify repeat_dose Dose 3 more rats at the same dose mortality_1->repeat_dose increase_dose Dose 3 more rats at next highest dose (e.g., 2000 mg/kg) mortality_0->increase_dose repeat_dose->obs1 increase_dose->obs1

Caption: Decision tree for the OECD 423 Acute Toxic Class Method.

Table 2: Hypothetical Acute Oral Toxicity Data Summary (OECD 423)

Starting DoseOutcome (Mortality)Clinical Signs ObservedGHS ClassificationEstimated LD₅₀ Cut-off
300 mg/kg0/3 diedMild lethargy in first 4 hours, resolved by 24 hours.N/A> 300 mg/kg
2000 mg/kg1/3 died on Day 2Severe lethargy, piloerection. No abnormal necropsy findings.Category 4> 300 - 2000 mg/kg

Data Synthesis and Risk Assessment

Integrating Multi-parametric Data

The collective data from these preliminary studies provides the first comprehensive look at the safety profile of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. The lack of mutagenicity in the Ames test is a highly favorable outcome. The moderate in vitro cytotoxicity (IC₅₀ = 150 µM) combined with the in vivo results (GHS Category 4) suggests that the compound has a low order of acute toxicity. The transient clinical signs observed at 300 mg/kg and the single mortality at 2000 mg/kg provide a preliminary understanding of the dose-response relationship.

Establishing a Preliminary Safety Profile

Based on this hypothetical dataset, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate demonstrates a promising initial safety profile:

  • Genotoxicity: No evidence of mutagenic potential.

  • Acute Toxicity: Low acute oral toxicity, with an estimated LD₅₀ between 300 and 2000 mg/kg.

This profile supports continued development and provides critical information for designing repeat-dose toxicity studies. The Maximum Tolerated Dose (MTD) for future studies would likely be established below the 2000 mg/kg level, with careful monitoring for the clinical signs observed in the acute study.

References

  • Guideline on the Ames Test: OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Regulatory Perspective on Genotoxicity Testing: European Medicines Agency (2017), ICH guideline S2(R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Guideline on Acute Oral Toxicity: OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

Receptor Binding Affinity Profiling of Novel Imidazole Derivatives: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Receptor Binding Affinity of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.

Foreword: The Imperative of Affinity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. This interaction, quantified as binding affinity, forms the bedrock of a compound's pharmacological profile, influencing its potency, selectivity, and ultimately, its therapeutic potential. The molecule at the center of this guide, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, represents a novel chemical entity. Its imidazole core is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. However, the specific binding characteristics of this particular derivative remain uncharacterized in publicly available literature.

This document, therefore, serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals. It is designed not as a report of existing data, but as a strategic and technical roadmap for the de novo determination of the receptor binding affinity of this, and similar, novel compounds. We will proceed from predictive in silico approaches to rigorous in vitro validation, embodying the principles of scientific integrity and causality at each step. This guide is structured to be a self-validating system, where each stage logically informs the next, ensuring a robust and reproducible affinity profiling cascade.

Target Identification: An Evidence-Based Approach for Novel Imidazole Scaffolds

Given the absence of established data for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, our initial and most critical task is to identify a panel of high-probability biological targets. The rationale for target selection is rooted in the known pharmacology of structurally related imidazole compounds. The imidazole ring is a common feature in molecules targeting G-protein coupled receptors (GPCRs), enzymes, and ion channels.

1.1. Rationale for Target Selection based on Structural Analogs:

  • Histamine Receptors: The imidazole core is the defining feature of histamine, making histamine receptors (H1, H2, H3, H4) primary candidates for investigation.

  • Adrenergic Receptors: Certain imidazole derivatives are known to interact with adrenergic receptors (e.g., alpha-1 and alpha-2), making them a logical choice for screening.

  • Cannabinoid Receptors: The cannabinoid receptors (CB1 and CB2) are another class of GPCRs that have been shown to bind imidazole-based ligands, representing a potential area of interest.

1.2. Proposed Initial Target Panel:

Receptor FamilySpecific Subtypes to ScreenRationale
Histamine ReceptorsH1, H2, H3, H4Direct structural analogy to histamine.
Adrenergic Receptorsα1A, α1B, α1D, α2A, α2B, α2CKnown interactions with other imidazole-containing compounds.
Cannabinoid ReceptorsCB1, CB2Emerging evidence of imidazole scaffolds binding to these receptors.

In Silico Prediction: A Primer on Molecular Docking for Binding Affinity Estimation

Before committing to resource-intensive in vitro assays, a well-executed in silico molecular docking study can provide invaluable predictive data on the binding poses and potential affinity of our lead compound to the selected targets. This step allows for the prioritization of targets and the generation of testable hypotheses.

2.1. Molecular Docking Workflow:

The following protocol outlines a standard workflow using widely accepted software.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid 4. Define Binding Site (Grid Generation) PrepReceptor->Grid Ligand 3. Sketch & Optimize Ligand (Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy & Poses) Dock->Analyze Hypothesis 7. Formulate Hypothesis (Prioritize targets for in vitro testing) Analyze->Hypothesis

Caption: A typical workflow for molecular docking studies.

2.2. Step-by-Step Protocol for Molecular Docking:

  • Receptor Structure Acquisition: Obtain the 3D crystal structures of the target receptors (e.g., human histamine H1 receptor, adrenergic alpha-2A receptor) from the Protein Data Bank (PDB).

  • Receptor Preparation: Using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard, prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogens, and repairing any missing side chains or loops.

  • Ligand Preparation: Sketch the 3D structure of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate using a molecular editor (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a low-energy conformation.

  • Binding Site Definition: Identify the known binding pocket of the receptor (often where the co-crystallized ligand was located). Define a grid box that encompasses this entire binding site.

  • Docking Simulation: Utilize a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the receptor. The program will generate multiple binding poses and estimate the binding energy (in kcal/mol) for each.

  • Results Analysis: Analyze the output to identify the lowest energy binding pose. A more negative binding energy suggests a higher predicted affinity. Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

  • Hypothesis Generation: Based on the predicted binding energies across the target panel, prioritize the most promising receptor-ligand pairs for subsequent in vitro validation.

In Vitro Validation: Radioligand Binding Assays

While in silico methods are powerful for prediction, the gold standard for quantifying binding affinity is the in vitro binding assay. A competitive radioligand binding assay is a robust and sensitive method to determine the affinity (expressed as the inhibition constant, Ki) of our unlabeled test compound.

3.1. Principle of the Competitive Radioligand Binding Assay:

This assay measures the ability of our unlabeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind with high affinity to the target receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound.

cluster_workflow Radioligand Binding Assay Workflow Reagents 1. Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation 2. Incubation (Mix reagents and incubate to equilibrium) Reagents->Incubation Separation 3. Separation (Separate bound from free radioligand via filtration) Incubation->Separation Detection 4. Detection (Quantify bound radioactivity using a scintillation counter) Separation->Detection Analysis 5. Data Analysis (Calculate IC50 and Ki) Detection->Analysis

Caption: Workflow of a competitive radioligand binding assay.

3.2. Detailed Protocol for a Competitive Radioligand Binding Assay:

This protocol is a template and should be optimized for each specific receptor-radioligand pair.

  • Reagent Preparation:

    • Membrane Preparation: Use commercially available cell membranes expressing the target receptor of interest (e.g., human H1 receptor membranes).

    • Radioligand: Select a suitable high-affinity radioligand for the target receptor (e.g., [³H]-pyrilamine for the H1 receptor).

    • Test Compound: Prepare a stock solution of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Assay Buffer: Prepare a buffer appropriate for the target receptor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection and Quantification:

    • Place the filtermats in scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

3.3. Data Analysis and Interpretation:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding from the total binding.

  • Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration. This will yield a sigmoidal dose-response curve.

  • Determine the IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki (Inhibition Constant): The Ki is a measure of the binding affinity of the test compound for the receptor and is independent of the assay conditions. It can be calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

3.4. Expected Data Output:

ParameterDescriptionExample Value
IC50 Concentration of the compound that inhibits 50% of specific binding.150 nM
Ki Inhibition constant, an intrinsic measure of binding affinity.75 nM
Hill Slope The steepness of the competition curve. A value near 1.0 suggests a simple, bimolecular interaction.0.95

Confirmatory Assays and Future Directions

A single assay, while robust, should be corroborated by orthogonal methods to ensure the validity of the findings.

  • Surface Plasmon Resonance (SPR): This label-free technology can provide real-time kinetics of binding (kon and koff rates), offering a deeper understanding of the binding interaction.

  • Functional Assays: Following the confirmation of binding, it is crucial to determine the functional consequence of this interaction. For GPCRs, this could involve second messenger assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Conclusion

The journey from a novel chemical structure to a well-characterized pharmacological agent is a meticulous one. For Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, this journey begins with a systematic and evidence-based approach to identifying and quantifying its interaction with biological targets. By integrating predictive in silico modeling with the gold-standard precision of in vitro radioligand binding assays, we can build a comprehensive binding affinity profile. This foundational data is the critical first step in elucidating the therapeutic potential of this and other novel molecules, paving the way for further preclinical development.

References

  • Protein Data Bank (PDB). Source for 3D structural data of proteins. [Link]

  • AutoDock Vina. Open-source program for doing molecular docking. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

A Technical Guide to the Synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged structure in drug design. This guide provides an in-depth, technically-grounded exploration of a robust and logical synthetic pathway for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, a representative 1,4,5-trisubstituted imidazole. The synthetic strategy is designed for clarity, efficiency, and control, reflecting the practical considerations of researchers, chemists, and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategy

A logical synthesis begins with a sound retrosynthetic plan. The target molecule is disassembled into readily available starting materials. For a 1,4,5-trisubstituted imidazole, one of the most reliable and convergent approaches involves the construction of the imidazole ring from an α-amino ketone precursor. This strategy, reminiscent of the Marckwald synthesis, offers excellent control over substituent placement.[4][5][6][7]

The key disconnections are made across the N1-C2 and C2-N3 bonds of the imidazole core. This approach identifies an α-amino ketone intermediate, which can be formed from a primary amine and an α-halo ketone. The C2 carbon of the imidazole ring is typically introduced in the final cyclization step, often using formamide or a similar one-carbon synthon.

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Imidazole Cyclization Start1 Charge Flask: Acetonitrile, K2CO3, Cyclopentylamine Add Add Ethyl 2-chloroacetoacetate Start1->Add Reflux1 Reflux (4-6h) Add->Reflux1 TLC1 TLC Monitoring Reflux1->TLC1 Workup1 Filter & Concentrate TLC1->Workup1 Reaction Complete Extract1 Aqueous Workup & Extraction Workup1->Extract1 Purify1 Purify Intermediate (Distillation/Chromatography) Extract1->Purify1 Start2 Charge Flask: Intermediate, Formamide Purify1->Start2 Key Intermediate Reflux2 Heat (150-160°C, 2-4h) Start2->Reflux2 TLC2 TLC Monitoring Reflux2->TLC2 Workup2 Quench in Water TLC2->Workup2 Reaction Complete Extract2 Extraction Workup2->Extract2 Purify2 Purify Final Product (Column Chromatography) Extract2->Purify2 Final Ethyl 1-cyclopentyl-5-methyl- 1H-imidazole-4-carboxylate Purify2->Final Final Product

Sources

An In-depth Technical Guide to Assessing the Thermodynamic Stability of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. The molecule at the focus of this guide, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, is a heterocyclic compound whose therapeutic potential is intrinsically linked to its structural integrity under various environmental conditions. Understanding its thermodynamic stability is not merely an academic exercise; it is a critical step in de-risking a drug candidate, informing formulation strategies, defining storage conditions, and ensuring patient safety.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the thermodynamic stability of this imidazole derivative. We will delve into both empirical and computational methodologies, explaining not just the "how" but the "why" behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that the protocols described are self-validating and built upon authoritative standards.

Part 1: Empirical Assessment via Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of experimental stability assessment.[2] It involves subjecting the API to conditions more severe than those it would encounter during its shelf life to accelerate degradation and identify potential degradation pathways.[3] This process is crucial for developing stability-indicating analytical methods and understanding the molecule's inherent vulnerabilities.[2]

1.1 Strategic Framework for Stress Testing

The primary objective of a forced degradation study is to induce a meaningful level of degradation (typically 5-20%) to identify and characterize the resulting degradants. The choice of stressors is guided by ICH guidelines and the chemical nature of the molecule. For an imidazole derivative like Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, the imidazole ring and the ester functional group are of particular interest.

The following workflow outlines a systematic approach to forced degradation:

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 N HCl) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 N NaOH) API->Base Expose Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose Thermal Thermal Stress (Solid & Solution) API->Thermal Expose Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Expose Neutralize Neutralization/ Quenching Acid->Neutralize Stop Reaction Base->Neutralize Stop Reaction Oxidation->Neutralize Stop Reaction HPLC HPLC-UV/MS Analysis Thermal->HPLC Analyze Photolytic->HPLC Analyze Neutralize->HPLC Analyze Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization Identify & Quantify

Caption: Workflow for Forced Degradation Studies.

1.2 Detailed Experimental Protocols

The following protocols are designed to be starting points and may require optimization based on the observed rate of degradation.

Protocol 1: Hydrolytic Degradation

  • Rationale: The ester linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions. The imidazole ring itself can also be affected by pH changes.[4]

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.[4]

    • For basic hydrolysis, repeat the process with 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute to a suitable concentration for analysis.

Protocol 2: Oxidative Degradation

  • Rationale: Imidazole rings can be susceptible to oxidation, potentially leading to ring-opening or the formation of oxo-derivatives.[5][6]

  • Procedure:

    • Prepare a 1 mg/mL stock solution.

    • Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, and monitor at various time points.

    • Analyze the samples directly or after appropriate dilution.

Protocol 3: Thermal and Photolytic Degradation

  • Rationale: To assess the stability of the compound under heat and light stress, which simulates storage and handling conditions.[7]

  • Procedure:

    • Thermal (Dry Heat): Expose the solid API to elevated temperatures (e.g., 80°C) in a calibrated oven.

    • Thermal (Solution): Prepare a solution of the API and reflux it.

    • Photolytic: Expose both the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

    • At specified intervals, withdraw samples for analysis.

1.3 Analytical Strategy: The Stability-Indicating Method

A robust analytical method is essential to separate the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the identification of degradants.[4]

Table 1: Representative HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the basic imidazole nitrogen.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is necessary to elute both the parent compound and potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nm (or λmax)Wavelength should be optimized for the parent compound's chromophore.
Column Temp. 30°CEnsures reproducible retention times.
Part 2: Computational Prediction of Thermodynamic Stability

In parallel with empirical studies, computational chemistry offers a powerful predictive lens into molecular stability.[8] Density Functional Theory (DFT) is a particularly useful method for calculating the electronic structure and energy of molecules, providing insights into their reactivity and stability.[9][10]

2.1 Rationale and Approach

By calculating properties such as the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, we can infer the chemical reactivity and stability of the molecule.[11] A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[10]

2.2 Computational Workflow

The following diagram illustrates the typical workflow for a DFT-based stability analysis.

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Stability & Reactivity Analysis Build Build 3D Structure (e.g., Avogadro) Optimize Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Confirm Minimum Energy FMO Frontier Molecular Orbital (HOMO/LUMO) Analysis Frequency->FMO Gap Calculate HOMO-LUMO Gap (ΔE) FMO->Gap MEP Map Molecular Electrostatic Potential (MEP) FMO->MEP Reactivity Predict Reactive Sites Gap->Reactivity Infer Stability MEP->Reactivity Identify Nucleophilic/ Electrophilic Sites

Caption: Workflow for DFT-based Stability Analysis.

2.3 Interpreting Computational Data

The output of these calculations provides quantitative data that can be used to compare the stability of different parts of the molecule or to compare the parent molecule with potential degradation products.

Table 2: Hypothetical DFT Calculation Results

ParameterCalculated ValueInterpretation
Energy of HOMO -6.5 eVRepresents the energy of the highest energy electrons, indicating the propensity to donate electrons.
Energy of LUMO -1.2 eVRepresents the energy of the lowest energy unoccupied orbital, indicating the propensity to accept electrons.
HOMO-LUMO Gap (ΔE) 5.3 eVA relatively large gap suggests good kinetic stability.
Dipole Moment 3.5 DIndicates the overall polarity of the molecule, which can influence solubility and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution. Regions of negative potential (typically red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For our molecule, the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester would likely be regions of negative potential.

Conclusion: A Synthesis of Empirical and Predictive Insights

A thorough assessment of the thermodynamic stability of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate requires a dual-pronged approach. Forced degradation studies provide indispensable, real-world data on how the molecule behaves under stress, identifying actual degradation products and pathways.[1][2] This empirical data is the foundation for building robust analytical methods and stable pharmaceutical formulations.

Complementing this, computational methods like DFT offer a predictive framework to understand the intrinsic electronic properties that govern stability.[9] By identifying potential reactive sites and quantifying the molecule's kinetic stability, these in silico tools allow for a more profound understanding of the "why" behind the observed degradation patterns.

By integrating these methodologies, researchers and drug development professionals can build a comprehensive stability profile, mitigating risks early in the development process and ensuring the delivery of a safe, effective, and stable therapeutic agent to patients.

References
  • M. K. Sharma, A. Murugesan, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, 2017.
  • S. Singh, et al., "Force Degradation for Pharmaceuticals: A Review," International Journal for Scientific Research & Development, 2022. [URL: https://www.ijsdr.org/papers/IJSDR2204001.pdf]
  • Nelson Labs, "Forced Degradation Studies for Stability," Nelson Labs. [URL: https://www.nelsonlabs.
  • A. L. Fiamingo, et al., "Degradative Behavior and Toxicity of Alkylated Imidazoles," ACS Sustainable Chemistry & Engineering, 2019. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.9b05537]
  • S. Kumar, "Forced degradation studies: A critical lens into pharmaceutical stability," LinkedIn, 2023. [URL: https://www.linkedin.com/pulse/forced-degradation-studies-critical-lens-pharmaceutical-stability-kumar-z66ef]
  • Onyx Scientific, "A practical guide to forced degradation and stability studies for drug substances," Onyx Scientific. [URL: https://www.onyx-scientific.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • BenchChem, "Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives," BenchChem. [URL: https://www.benchchem.
  • Y. Huang, et al., "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir," Journal of Pharmaceutical Sciences, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/31145924/]
  • ResearchGate, "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF," ResearchGate. [URL: https://www.researchgate.
  • T. M. Krygowski, et al., "Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability," Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Imidazole-and-Its-Saturated-Derivatives-Vs-Pyrazole-Krygowski-Cyra%C5%84ski/e6f157f12338c21a4f0282121e428c0570b777a8]
  • S. Kavitha, et al., "A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2," Taylor & Francis Online, 2024. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2388046]
  • A. A. El-Kaş, et al., "In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action," Scientific Reports, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10614489/]
  • Guidechem, "Ethyl 1-cyclopentyl-4-methyl-1H-imidazole-5-carboxylate 1708026-88-3 wiki," Guidechem. [URL: https://www.guidechem.
  • BenchChem, "Theoretical and computational studies of 2,5-dibutyl-1H-imidazole," BenchChem. [URL: https://www.benchchem.com/technical-support/theoretical-and-computational-studies-of-2-5-dibutyl-1h-imidazole]
  • Y. Wang, et al., "Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study," ACS ES&T Air, 2024. [URL: https://pubs.acs.org/doi/10.1021/acsestair.4c00057]
  • M. A. M. El-Sharief, et al., "Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance," RSC Publishing, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra05678a]
  • L. Preti, et al., "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides," Molecules, 2010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259461/]
  • BLDpharm, "1707395-76-3|Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate," BLDpharm. [URL: https://www.bldpharm.com/products/1707395-76-3.html]

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Methodological & Application

Synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust, step-by-step protocol for the synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, a substituted imidazole of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure found in numerous biologically active compounds, making the development of efficient synthetic routes to novel derivatives a critical endeavor for researchers.[1][2][3][4][5] This protocol is designed for researchers, scientists, and professionals in drug development, providing not only a detailed methodology but also the underlying scientific rationale for key experimental choices.

Introduction

Substituted imidazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][6] The target molecule, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, possesses a unique combination of substituents that make it a valuable building block for the synthesis of more complex pharmaceutical agents. This protocol outlines a multi-component reaction strategy, a highly efficient approach for generating molecular complexity from readily available starting materials in a single synthetic operation.[2][7][8]

The described synthesis is a modification of established imidazole syntheses, such as the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.[6][7][9] In this protocol, we will utilize ethyl 2-amino-3-oxobutanoate hydrochloride as a key precursor, which provides the core atoms for the imidazole ring.

Synthetic Strategy Overview

The synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate will be achieved through a one-pot, three-component reaction. This approach leverages the reaction between ethyl 2-amino-3-oxobutanoate hydrochloride, an orthoformate as a one-carbon source, and cyclopentylamine. The general workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Purification cluster_product Final Product A Ethyl 2-amino-3-oxobutanoate HCl D Condensation & Cyclization A->D B Triethyl Orthoformate B->D C Cyclopentylamine C->D E Aqueous Work-up D->E Reaction Completion F Column Chromatography E->F Crude Product G Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate F->G Purified Product

Caption: General workflow for the one-pot synthesis of the target imidazole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-3-oxobutanoate hydrochloride20207-16-3181.621.82 g10.0
Triethyl Orthoformate122-51-0148.202.22 mL15.0
Cyclopentylamine1003-03-885.151.05 mL10.0
Acetic Acid (Glacial)64-19-760.0520 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Silica Gel (230-400 mesh)--As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-amino-3-oxobutanoate hydrochloride (1.82 g, 10.0 mmol).[10][11][12]

    • Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved. Acetic acid serves as both a solvent and a catalyst for the condensation reactions.

  • Addition of Reagents:

    • To the stirred solution, add cyclopentylamine (1.05 mL, 10.0 mmol).[13][14] An initial exotherm may be observed.

    • Following the addition of cyclopentylamine, add triethyl orthoformate (2.22 mL, 15.0 mmol). Triethyl orthoformate acts as a formylating agent, providing the C2 carbon of the imidazole ring.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to isolate the pure Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Characterization

The structure and purity of the synthesized Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Discussion of Mechanistic Principles

The synthesis proceeds through a series of condensation and cyclization reactions. Initially, cyclopentylamine likely reacts with one of the carbonyl groups of the ethyl 2-amino-3-oxobutanoate precursor. The orthoformate serves to introduce the second carbon atom of the imidazole ring, which then undergoes cyclization and subsequent aromatization to form the stable imidazole core. This type of multi-component reaction is favored for its efficiency and atom economy.[8][15]

Reaction_Mechanism Reactants Ethyl 2-amino-3-oxobutanoate + Cyclopentylamine + Triethyl Orthoformate Intermediate1 Imine/Enamine Formation Reactants->Intermediate1 Condensation Intermediate2 Addition of C1 Unit Intermediate1->Intermediate2 Reaction with Orthoformate Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Intermediate4 Dehydration/Aromatization Intermediate3->Intermediate4 Product Ethyl 1-cyclopentyl-5-methyl- 1H-imidazole-4-carboxylate Intermediate4->Product Final Product Formation

Caption: A simplified representation of the key steps in the imidazole synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Acetic acid is corrosive and should be handled with care.

  • Cyclopentylamine is a flammable and corrosive liquid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. By leveraging a one-pot, multi-component reaction strategy, this method offers an efficient and practical route to this valuable imidazole derivative. The clear, step-by-step instructions and explanations of the underlying chemical principles are intended to empower researchers in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed March 25, 2026. [Link]

  • Duncton, M. A. J. Synthesis of Substituted Imidazoles via Organocatalysis. Org. Lett.2004 , 6 (9), 1497–1499. [Link]

  • Kumar, A.; et al. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Adv.2014 , 4, 39745-39748. [Link]

  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry. 2026 , 9(1), 1-10. [Link]

  • Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. Accessed March 25, 2026. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. Accessed March 25, 2026. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. 2021 , 6(3), 431-447. [Link]

  • Methods for synthesizing 2-substituted imidazoles.
  • Depuydt, D.; et al. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Adv.2020 , 10, 20836-20844. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. 2020 , 25(22), 5468. [Link]

  • Imidazole. In: Wikipedia. Accessed March 25, 2026. [Link]

  • Banerjee, A.; et al. Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. 2015 , 3(8), 1668-1681. [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences. 2015 , 5(10), 67-72. [Link]

  • Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. J. Comb. Chem.2006 , 8(4), 541–553. [Link]

  • Explain the synthesis route of this reaction from. Chegg.com. Accessed March 25, 2026. [Link]

  • Preti, L.; et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Eur. J. Org. Chem.2010 , 2010(21), 4056-4064. [Link]

  • ETHYL 2-AMINO-3-OXOBUTANOATE HYDROCHLORIDE. Chemsrc. Accessed March 25, 2026. [Link]

  • Reddy, K. I.; et al. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Org. Chem. Ind. J.2017 , 13(1), 113. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. 2012 , 4(1), 444-447. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein J. Org. Chem.2012 , 8, 1332–1339. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. 2020 , 25(5), 1184. [Link]

Sources

Advanced HPLC Quantification Protocol for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (CAS: 1707395-76-3) is a highly specialized heterocyclic intermediate utilized in the synthesis of complex pharmaceutical active ingredients[1]. Because impurities or unreacted starting materials in early-stage intermediates can cascade into late-stage synthetic failures, establishing a highly accurate, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for quality control and reaction monitoring.

As a Senior Application Scientist, I have designed this protocol not merely as a list of instructions, but as a self-validating analytical system . Every parameter—from the choice of mobile phase pH to the specific column chemistry—has been engineered to address the unique physicochemical properties of the imidazole-carboxylate scaffold, ensuring compliance with modern pharmacopeial standards.

Method Development Strategy: The Causality of Experimental Choices

Developing an HPLC method for imidazole derivatives requires overcoming specific chromatographic challenges[2]:

  • Suppressing Secondary Silanol Interactions (The pKa Factor): The basic nitrogen atom in the imidazole ring has a pKa of approximately 6.5. At a neutral pH, the molecule exists in a state of partial ionization, which leads to severe peak tailing due to secondary interactions with residual, unendcapped silanol groups on the silica stationary phase. Causality: To force the molecule into a single, fully protonated state and mask silanol activity, the mobile phase must be highly acidic. We utilize 0.05% Trifluoroacetic acid (TFA) (pH ~2.0), which acts as both an acidifier and a weak ion-pairing agent, guaranteeing sharp, symmetrical peaks.

  • Managing Hydrophobicity: Despite the protonated core, the cyclopentyl ring and the ethyl ester moiety impart significant lipophilicity to the molecule. Causality: A high-carbon-load C18 stationary phase is selected to provide adequate retention. A gradient elution incorporating Acetonitrile (ACN) is utilized to ensure that closely related, highly lipophilic synthetic impurities (e.g., unreacted cyclopentyl bromide) elute efficiently without causing baseline drift.

  • Regulatory Grounding: The method is designed to be easily transferable and adjustable within the allowable limits defined by the newly harmonized USP <621> guidelines[3], and its validation framework strictly adheres to ICH Q2(R2) standards[4].

HPLC_Method_Logic Analyte Ethyl 1-cyclopentyl-5-methyl- 1H-imidazole-4-carboxylate pKa Basic Imidazole Ring (Prone to Silanol Interaction) Analyte->pKa Lipophilic Cyclopentyl & Ester Groups (High Hydrophobicity) Analyte->Lipophilic MobilePhase Acidic Mobile Phase (0.05% TFA) Protonates N, Prevents Tailing pKa->MobilePhase Column C18 Stationary Phase Resolves Lipophilic Impurities Lipophilic->Column SST USP <621> System Suitability (Tailing ≤ 1.5, %RSD ≤ 2.0%) MobilePhase->SST Column->SST Validation ICH Q2(R2) Validation (Fit-for-Purpose Confirmation) SST->Validation

Fig 1: Logical workflow mapping analyte physicochemical properties to HPLC method parameters.

Chromatographic Conditions

The quantitative data for the instrument setup is summarized in Table 1.

Table 1: Optimized HPLC Chromatographic Parameters

ParameterSpecification / ConditionRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µmHigh endcapping minimizes silanol interactions; robust for acidic pH.
Mobile Phase A 0.05% TFA in Ultrapure Water (v/v)Lowers pH to ~2.0, fully protonating the imidazole ring.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Elution Mode Gradient: 0-2 min (20% B), 2-10 min (20→80% B), 10-12 min (80% B), 12.1-15 min (20% B)Ensures elution of both polar degradants (free acids) and lipophilic precursors.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[3].
Detection UV/DAD at 230 nmCaptures the maximum absorbance of the conjugated imidazole-carboxylate system.
Column Temp. 30 °C ± 2 °CStabilizes retention times and reduces mobile phase viscosity.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).
Diluent Water : Acetonitrile (50:50, v/v)Matches the initial gradient strength to prevent solvent-front peak distortion.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Solutions
  • Mobile Phase A (0.05% TFA): Pipette 0.5 mL of MS-grade Trifluoroacetic Acid into 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent: Mix 500 mL of Ultrapure Water with 500 mL of HPLC-grade Acetonitrile. Degas prior to use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh ~50.0 mg of the intermediate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Dilute a 5.0 mL aliquot of this solution to 50 mL with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: System Suitability Testing (SST)

To ensure the method acts as a self-validating system, the sequence must begin with an SST. According to USP <621>[3], the system is only deemed "fit for purpose" if it passes the following criteria using 5 replicate injections of the Working Standard Solution:

  • Retention Time (RT) Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000.

Phase 3: Chromatographic Sequence

Execute the following sequence to ensure continuous validation during the run:

  • Blank (Diluent) - 1 injection (Checks for carryover/ghost peaks)

  • SST (Working Standard) - 5 injections

  • Samples - Up to 10 injections

  • Bracketing Standard - 1 injection (Ensures system drift has not occurred; recovery must be 98.0% - 102.0% of initial SST area).

Method Validation Framework (ICH Q2(R2) Compliance)

To formally validate this method for commercial or late-stage clinical use, the protocol must be subjected to the ICH Q2(R2) framework[4]. The required validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, Standard, and Forced Degradation samples (Acid, Base, Peroxide, Heat, UV).No interference at the RT of the main peak. Peak purity angle < Purity threshold (via DAD).
Linearity 5 concentration levels ranging from 50% to 150% of the nominal concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike known amounts of standard into sample matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must be 98.0% – 102.0%.
Precision (Repeatability) 6 independent sample preparations from the same batch, analyzed by one analyst.%RSD of the assay results ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±5 °C), and pH of Mobile Phase A.SST criteria must still be met. Assay results must not vary by > 2.0% from nominal.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Human Regulatory Guidelines. URL:[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". Agilent White Papers. URL:[Link]

  • Podolska M, Bialecka W, Kulik A, Kwiatkowska-Puchniarz B, Mazurek A. "HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS". Acta Poloniae Pharmaceutica. 2017 May;74(3):777-784. PMID: 29513946. URL:[Link]

Sources

Application Notes and Protocols for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Oncology

The imidazole ring is a five-membered heterocyclic aromatic compound that stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets with high affinity and specificity. This versatility has rendered the imidazole scaffold a "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents. In oncology, imidazole-containing molecules have demonstrated significant efficacy by targeting key pathways involved in cancer cell proliferation, survival, and metastasis. These compounds have been successfully developed as inhibitors of crucial enzymes like kinases, which are often dysregulated in various malignancies.

This application note introduces Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate , a novel substituted imidazole derivative with potential as a lead compound for the development of new anticancer therapeutics. Based on the well-established role of the imidazole core in kinase inhibition, we propose that this compound may exert its anticancer effects by targeting one or more protein kinases critical for tumor growth. This document provides detailed protocols for the initial characterization of this molecule's biological activity, focusing on its potential as a kinase inhibitor and its effects on cancer cell proliferation and apoptosis.

Proposed Mechanism of Action: Kinase Inhibition

Protein kinases play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The structural features of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, particularly the substituted imidazole core, suggest its potential to bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity. This inhibition would disrupt the downstream signaling cascades that promote cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibits Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Promotes Test_Compound Ethyl 1-cyclopentyl-5-methyl -1H-imidazole-4-carboxylate Test_Compound->Kinase_Cascade Inhibits

Caption: Proposed mechanism of action for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate as a potential anticancer agent.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., a relevant receptor tyrosine kinase or a downstream signaling kinase)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (specific to the kinase of interest)

  • Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

  • 384-well white, flat-bottom plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a stock solution of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilutions or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Initiate the reaction by adding 5 µL of a substrate and ATP mix (prepared in kinase assay buffer). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Assay Development:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[1][2][3]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Signal Generation Add_Compound Add Compound/ Vehicle Add_Kinase Add Kinase Add_Compound->Add_Kinase Add_Substrate_ATP Add Substrate/ATP Mix Add_Kinase->Add_Substrate_ATP Incubate_RT Incubate @ RT (60 min) Add_Substrate_ATP->Incubate_RT Add_ADPGlo Add ADP-Glo™ Reagent Incubate_RT->Add_ADPGlo Incubate_RT_40 Incubate @ RT (40 min) Add_ADPGlo->Incubate_RT_40 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_RT_40->Add_Kinase_Detection Incubate_RT_30_60 Incubate @ RT (30-60 min) Add_Kinase_Detection->Incubate_RT_30_60 Read_Luminescence Read Luminescence Incubate_RT_30_60->Read_Luminescence Measure Signal Data_Analysis Data Analysis (IC50) Read_Luminescence->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Anti-Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in treated cells suggests a cytotoxic or cytostatic effect of the compound.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete culture medium (e.g., DMEM for HeLa, F-12K for A549, supplemented with 10% FBS and 1% penicillin-streptomycin)[4][5]

  • Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It provides insight into the mechanism of cell death induced by the test compound.

Materials:

  • Human cancer cell lines and culture reagents (as above)

  • Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.[9][10]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

The results from these assays can be summarized in the following tables for clear interpretation and comparison.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM) of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value

Table 2: Anti-Proliferative Activity

Cell LineIC50 (µM) of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate
HeLaExperimental Value
A549Experimental Value

Table 3: Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

Conclusion

The protocols outlined in this application note provide a robust starting point for the preclinical evaluation of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate as a potential small molecule inhibitor for cancer therapy. By systematically assessing its kinase inhibitory activity, anti-proliferative effects, and its ability to induce apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these initial studies would warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and ADME/Tox profiling, to advance this promising compound through the drug discovery pipeline.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Schröder, P., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(1), 100295. [Link]

  • Jung-Hyun Shim, et al. (2025). ADP-Glo kinase assay. Bio-protocol. [Link]

  • Berndt, N., et al. (2015). Kinome inhibitor screen identifies kinase inhibitors that inhibit selectively the survival of mutant K-Ras-dependent human cancer cells. Cancer Research, 75(15_Supplement), 2153. [Link]

  • Klaeger, S., et al. (2022). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. Cell Systems, 13(3), 226-240.e7. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 938593. [Link]

  • Lim, S., et al. (2016). Identifying kinase dependency in cancer cells by integrating high-throughput drug screening and kinase inhibition data. Bioinformatics, 32(8), 1236-1244. [Link]

  • Ghosh, S. (2019). A comprehensive guide to choose correct culture media, and reagents for HeLa cells. ResearchGate. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Misra, S., et al. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. International Journal of Molecular Sciences, 20(10), 2439. [Link]

  • Public Health England. (n.d.). Cell line profile: A549. Retrieved from [Link]

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Application Note: Comprehensive NMR Spectroscopic Characterization of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Structural Verification

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] The synthesis of novel derivatives, such as Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, necessitates rigorous structural confirmation. Unambiguous characterization is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] It provides precise information about the molecular framework by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. This application note serves as an expert-level guide to leveraging one- and two-dimensional NMR techniques for the complete and confident characterization of the title compound.

Molecular Structure and Predicted Spectral Features

To effectively interpret NMR spectra, one must first deconstruct the molecule into its constituent spin systems and predict their expected chemical shifts and coupling patterns. The structure of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate comprises four distinct structural motifs: the substituted imidazole ring, an N-linked cyclopentyl group, an ethyl ester, and a C5-linked methyl group.

Theoretical ¹H NMR Spectral Analysis

The proton chemical shift (δ) is highly sensitive to the local electronic environment.[4] Electron-withdrawing groups and proximity to aromatic systems typically shift signals downfield (to a higher ppm value).[5][6]

  • Imidazole Ring Proton (H-2): The single proton on the imidazole ring (C-2) is expected to be the most downfield signal in the aromatic region, likely appearing as a sharp singlet. Its chemical environment is deshielded by the two adjacent nitrogen atoms.

  • Cyclopentyl Protons: The cyclopentyl group will exhibit complex signals in the aliphatic region. The single proton on the carbon attached to the imidazole nitrogen (CH-N) will be the most downfield of this group due to the nitrogen's inductive effect. The remaining eight protons on the cyclopentyl ring will likely appear as overlapping multiplets.

  • Ethyl Ester Protons: The ethyl group will produce two distinct signals: a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The methylene group is deshielded by the adjacent oxygen atom, causing it to resonate further downfield than the methyl group.

  • Imidazole Methyl Protons (C5-CH₃): The methyl group attached to the imidazole ring will appear as a singlet in the upfield region, slightly downfield from a typical alkane methyl due to the influence of the aromatic ring.

Theoretical ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides a map of the carbon backbone.[6] Key signals to anticipate include:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the 160-170 ppm range.

  • Imidazole Ring Carbons: The three carbons of the imidazole ring (C-2, C-4, and C-5) will resonate in the aromatic region (approx. 110-150 ppm). Their precise shifts are influenced by the substituents.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂) will be deshielded by the oxygen, while the methyl carbon (-CH₃) will be much further upfield.

  • Cyclopentyl Carbons: The carbon attached to the nitrogen (CH-N) will be the most downfield of the cyclopentyl signals. The other four carbons will appear in the typical aliphatic region.

  • Imidazole Methyl Carbon (C5-CH₃): This carbon will give a signal in the upfield region.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final spectrum is profoundly dependent on meticulous sample preparation and appropriate instrument parameter selection.[7]

Materials and Equipment
  • Analyte: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad, Norell)[8][9]

  • Filtration: Pasteur pipette with a small cotton or glass wool plug

  • NMR Spectrometer: 400 MHz (or higher) spectrometer

Step-by-Step Sample Preparation Workflow
  • Weighing: Accurately weigh approximately 5-10 mg of the analyte for ¹H NMR, or 20-30 mg for ¹³C NMR, directly into a clean, dry vial. The causality here is balancing signal-to-noise with solubility; higher concentrations are needed for the less sensitive ¹³C nucleus.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[8] This volume ensures the sample height is optimal for the spectrometer's radiofrequency coils, which is critical for achieving good magnetic field homogeneity (shimming).[9]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is non-negotiable for high-resolution spectra.[8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Instrument Parameters for Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Acquisition Time ~4 s~1.5 s
Relaxation Delay (d1) 2 s2 s
Spectral Width 20 ppm240 ppm
Reference TMS at 0.00 ppmCDCl₃ at 77.16 ppm

Rationale: The choice of a 30-degree pulse angle (zg30) is a compromise that allows for faster repetition rates without saturating the signals. A greater number of scans for ¹³C is necessary due to its low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H.[7]

Data Interpretation and Structural Assignment

The following table summarizes the predicted chemical shifts and multiplicities for the target molecule. These predictions are based on established chemical shift principles and data from similar substituted imidazole structures.[10][11]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Group Predicted ¹H Shift (ppm), Multiplicity Predicted ¹³C Shift (ppm)
1 Imidazole H-2 7.5 - 7.8, s 138 - 142
2 Imidazole C-4 - 120 - 125
3 Imidazole C-5 - 145 - 150
4 Cyclopentyl CH-N 4.8 - 5.2, m 55 - 60
5, 6 Cyclopentyl CH₂ 1.6 - 2.2, m 25 - 35
7 C5-CH₃ 2.5 - 2.7, s 14 - 18
8 Ester C=O - 160 - 165
9 Ester -OCH₂ 4.2 - 4.4, q 60 - 65

| 10 | Ester -CH₃ | 1.2 - 1.4, t | 13 - 16 |

s = singlet, t = triplet, q = quartet, m = multiplet

Visualizing Molecular Environments

A clear visualization of the molecule's distinct proton and carbon environments is essential for unambiguous assignment. The following diagram illustrates the non-equivalent nuclei.

Caption: Key ¹H and ¹³C NMR environments in the target molecule.

Validation with 2D NMR

While 1D spectra provide the foundation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are essential for self-validation.

  • ¹H-¹H COSY: Would confirm the J-coupling between the ethyl ester's -OCH₂- (quartet) and -CH₃ (triplet) protons. It would also show complex correlations within the cyclopentyl ring protons.

  • ¹H-¹³C HSQC: Would definitively link each proton signal to its directly attached carbon atom (e.g., the singlet at ~2.6 ppm to the C5-CH₃ carbon at ~15 ppm).

  • ¹H-¹³C HMBC: Is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key correlations to look for would be from the C5-CH₃ protons (7) to carbons C-5 (3) and C-4 (2), and from the imidazole H-2 proton (1) to carbons C-4 (2) and C-5 (3).

Conclusion

This application note provides a comprehensive framework for the NMR-based structural characterization of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. By combining theoretical prediction with a rigorous experimental protocol and multi-dimensional spectral analysis, researchers can achieve unambiguous structural confirmation. The principles and workflows detailed herein are broadly applicable to the characterization of other novel heterocyclic compounds, ensuring data integrity and accelerating the drug discovery and development process.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • Chegg. (2019, April 14). Solved Explain the synthesis route of this reaction from.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Md. Sintaha, T., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Application Note & Protocol: Initial In Vitro Evaluation of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of imidazole are known to exhibit anticancer, antifungal, antibacterial, and anti-inflammatory properties, making them a fertile ground for drug discovery.[1][3][4][5] Many established anticancer agents, for instance, incorporate imidazole or fused imidazole structures, which can interact with various biological targets such as enzymes, DNA, and microtubules.[1][2]

This application note provides a comprehensive guide for the initial in vitro screening of a novel imidazole derivative, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate . Given the broad therapeutic potential of this chemical class, a primary and crucial step is to assess its effect on cell viability and proliferation.[1] This document outlines a detailed protocol for preparing the compound and evaluating its cytotoxic and antiproliferative effects on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a robust, colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6] These crystals are then solubilized, and the resulting colored solution is quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[7][8]

This guide is designed to provide researchers with a self-validating system, from compound preparation to data analysis, ensuring reproducible and reliable results for the preliminary assessment of this promising compound.

PART 1: Compound Preparation and Handling

Accurate and consistent preparation of the test compound is paramount for reliable results. Most organic small molecules are not readily soluble in aqueous media, necessitating the use of a solvent like Dimethyl Sulfoxide (DMSO).[9][10]

Rationale for Solvent Selection
  • Solubility: DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[9]

  • Biocompatibility: While high concentrations of DMSO can be toxic to cells, it is generally well-tolerated at the low final concentrations (typically <0.5%) used in cell culture assays.[11][12]

  • Inertness: DMSO is chemically stable and does not typically react with test compounds or assay reagents.

Protocol for Preparing a 10 mM Stock Solution
  • Determine Molecular Weight: The molecular weight of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (C₁₂H₁₈N₂O₂) is 222.28 g/mol .

  • Weighing the Compound: Accurately weigh out approximately 1 mg of the compound using a calibrated analytical balance. For this example, let's assume a weight of 1.11 mg.

  • Calculating DMSO Volume:

    • Moles = Weight (g) / Molecular Weight ( g/mol )

    • Moles = 0.00111 g / 222.28 g/mol = 4.99 x 10⁻⁶ mol

    • Volume (L) = Moles / Molarity

    • Volume (L) = 4.99 x 10⁻⁶ mol / 0.010 mol/L = 4.99 x 10⁻⁴ L = 499 µL

  • Dissolution: Add 499 µL of sterile-filtered, anhydrous DMSO to the vial containing the compound.[9]

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5][11] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[11]

Preparation of Working Solutions (Serial Dilutions)

It is critical to perform serial dilutions in 100% DMSO before adding the compound to the aqueous cell culture medium to prevent precipitation.[10]

Table 1: Serial Dilution Scheme in 100% DMSO

TubeConcentration (µM)Volume of Previous Stock (µL)Volume of DMSO (µL)
11000 (1 mM)10 µL of 10 mM Stock90 µL
250050 µL of Tube 150 µL
325050 µL of Tube 250 µL
412550 µL of Tube 350 µL
562.550 µL of Tube 450 µL
631.2550 µL of Tube 550 µL
715.6350 µL of Tube 650 µL
87.8150 µL of Tube 750 µL

This scheme creates a range of concentrations to determine a dose-response curve.

PART 2: Cell Viability and Proliferation Assay (MTT)

This section details the protocol for assessing the effect of the compound on a selected cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer).

Experimental Workflow Overview

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay start Prepare Single-Cell Suspension seed Seed Cells into 96-Well Plate (e.g., 10,000 cells/well) start->seed incubate1 Incubate Overnight (24h) at 37°C, 5% CO2 seed->incubate1 prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound/Vehicle to Wells prep_compound->add_compound incubate2 Incubate for 48-72h at 37°C, 5% CO2 add_compound->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate3 Incubate for 4h at 37°C add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO, 100 µL/well) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read MTT_Principle cluster_cell Viable Cell Mitochondria cluster_reaction Colorimetric Reaction cluster_quant Quantification enzyme NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Water-Soluble) enzyme->MTT Acts on Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add DMSO Absorbance Measure Absorbance at 570 nm Solubilized->Absorbance

Caption: Principle of the MTT colorimetric assay.

Calculating Percentage Viability
  • Average the Replicates: Calculate the average absorbance for each condition (each concentration, vehicle control, and blank).

  • Subtract Background: Subtract the average blank absorbance from all other average values.

  • Calculate % Viability: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100

Determining the IC₅₀ Value

The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. [13]It is a standard measure of a compound's potency.

  • Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). [14][15]2. Non-linear Regression: Use a software program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) model. [16]3. Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% viability mark. [14]A lower IC₅₀ value indicates a more potent compound.

Table 2: Sample Data and Calculation

Concentration (µM)Log(Concentration)Avg. AbsorbanceCorrected Absorbance% Viability
0 (Control)N/A1.2501.200100.0%
7.810.891.1501.10091.7%
15.631.190.9800.93077.5%
31.251.500.6500.60050.0%
62.51.800.3800.33027.5%
1252.100.2000.15012.5%
BlankN/A0.0500.0000.0%

In this example, the IC₅₀ would be approximately 31.25 µM.

Conclusion

This application note provides a foundational, field-proven protocol for the initial in vitro characterization of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. By following this detailed guide for compound preparation, execution of the MTT assay, and data analysis, researchers can generate reliable and reproducible data on the compound's antiproliferative and cytotoxic potential. The resulting IC₅₀ value serves as a critical first-pass metric to guide further investigation, including mechanism-of-action studies and evaluation in more complex, physiologically relevant models.

References

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3369. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Pharmaceuticals, 16(4), 501. Retrieved from [Link]

  • Rathod, V., et al. (2016). Imidazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(12), 2783-2789. Retrieved from [Link]

  • Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Retrieved from [Link]

  • News-Medical.Net. (2023, May 17). How to Achieve Even Cell Distribution in a 96-well Plate. Retrieved from [Link]

  • ResearchGate. (2023, June 18). How to calculate IC50. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell Culture Collective. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Cotaus. (2025, August 12). How to Plate Beautiful Cell Culture Plates?. Retrieved from [Link]

  • SciELO. (2023). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 37. Retrieved from [Link]

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Application Notes & Protocols: Formulation Strategies for Enhancing Oral Delivery of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate and Other Poorly Soluble Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The contemporary drug discovery pipeline is increasingly producing new chemical entities (NCEs) with significant therapeutic potential but challenging biopharmaceutical properties.[1][2] A substantial portion of these molecules, estimated to be as high as 90% of candidates in development, exhibit poor aqueous solubility, which severely limits their oral bioavailability and clinical utility.[1] Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate serves as a representative model for such imidazole-based NCEs, which are presumed to possess low aqueous solubility and high lipophilicity, thereby requiring advanced formulation strategies for effective oral administration. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic, property-driven approach, beginning with essential preformulation characterization and extending to detailed protocols for two robust formulation technologies: Amorphous Solid Dispersions (ASD) and Self-Emulsifying Drug Delivery Systems (SEDDS). Each protocol is designed to be a self-validating system, with in-depth explanations of the scientific rationale behind experimental choices and detailed methodologies for characterization and analysis.

Part 1: The Foundation—Critical Preformulation Assessment

1.1. Rationale and Directive

Before any formulation development can commence, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic physicochemical properties is paramount.[3] This preformulation stage is not merely a data-gathering exercise; it is the foundational phase that dictates the entire formulation strategy, mitigates risks of late-stage failure, and ensures the development of a stable and bioavailable drug product.[4][5] For a molecule like Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, which we will refer to as 'ECMI', we assume it falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), a common challenge for NCEs.[1] The following protocols are designed to confirm this classification and provide the critical data needed for rational formulation design.

G cluster_preform Preformulation Workflow for ECMI api API Procurement (ECMI) sol Solubility Profiling api->sol Characterize logp Lipophilicity (LogP/D) api->logp Characterize solid Solid-State Characterization (DSC, XRD, pKa) api->solid Characterize stab Forced Degradation & Stability api->stab Characterize data Data Analysis & Risk Assessment sol->data logp->data solid->data stab->data decision Formulation Strategy Selection data->decision Inform asd Amorphous Solid Dispersion (ASD) decision->asd If Crystalline, Dissolution-Limited sedds Self-Emulsifying Drug Delivery (SEDDS) decision->sedds If Lipophilic, Solubility-Limited

Caption: Preformulation workflow for ECMI.

1.2. Protocol 1: Comprehensive Solubility and Lipophilicity Profiling

Objective: To determine the aqueous solubility of ECMI across a physiologically relevant pH range and to quantify its lipophilicity, which together guide the selection of solubilization technologies.

Methodology:

  • Aqueous Solubility (Shake-Flask Method):

    • Prepare a series of buffers: pH 1.2 (simulated gastric fluid, SGF), pH 4.5, and pH 6.8 (simulated intestinal fluid, SIF).

    • Add an excess amount of ECMI to 5 mL of each buffer in separate glass vials.

    • Agitate the vials at a controlled temperature (37°C) for 48 hours to ensure equilibrium is reached.

    • After 48 hours, centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm PVDF filter.

    • Quantify the concentration of dissolved ECMI in the filtrate using a validated HPLC-UV method. Express results in µg/mL.

  • Lipophilicity (LogP/D Determination):

    • Prepare a biphasic system of n-octanol and purified water (for LogP) or pH 7.4 buffer (for LogD).

    • Dissolve a known amount of ECMI in the aqueous phase.

    • Add an equal volume of n-octanol and shake vigorously for 1 hour.

    • Allow the phases to separate completely (centrifuge if necessary).

    • Determine the concentration of ECMI in both the aqueous and n-octanol phases via HPLC-UV.

    • Calculate LogP/D as: log([Concentration in Octanol] / [Concentration in Aqueous]). A LogP greater than 3 suggests high lipophilicity, making it a strong candidate for lipid-based formulations.[6]

1.3. Protocol 2: Solid-State and Stability Characterization

Objective: To understand the thermal properties, crystallinity, and chemical stability of ECMI, which are critical for processing and long-term storage.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of ECMI into an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • A single, sharp endotherm indicates a crystalline material and provides the melting point. A broad endotherm or the absence of one suggests an amorphous or partially amorphous state.

  • Powder X-Ray Diffraction (PXRD):

    • Analyze the ECMI powder using a PXRD instrument.

    • Sharp, distinct peaks in the diffractogram confirm a crystalline structure. A "halo" pattern with no distinct peaks is characteristic of an amorphous solid.

  • Forced Degradation Study:

    • Expose ECMI to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B guidelines).

    • Analyze the stressed samples at predetermined time points using a stability-indicating HPLC method to identify and quantify any degradation products. This informs on potential incompatibilities and necessary protective measures in a formulation.[5]

Table 1: Hypothetical Preformulation Data Summary for ECMI

ParameterHypothetical ResultImplication for Formulation
Aqueous Solubility (pH 6.8) < 1 µg/mLExtremely low solubility necessitates an enabling formulation.
LogP 4.8Highly lipophilic; excellent candidate for lipid-based systems (SEDDS).[6]
Melting Point (DSC) 165°C (sharp endotherm)Crystalline solid; energy input is required to break the crystal lattice.
PXRD Analysis Multiple sharp peaksConfirms high crystallinity; amorphous conversion is a viable strategy.
Stability Stable in acid/light; degrades in base.Formulation should avoid alkaline excipients.

Part 2: Formulation Strategy I - Amorphous Solid Dispersion (ASD)

2.1. Rationale and Directive

For a crystalline, poorly soluble compound like ECMI, improving the dissolution rate is a primary goal.[1] Amorphous Solid Dispersions (ASDs) enhance solubility by converting the drug from a stable crystalline form to a higher-energy amorphous state and dispersing it within a hydrophilic polymer matrix.[7] This approach prevents recrystallization and presents the drug to the gastrointestinal fluids as fine colloidal particles, thereby increasing the surface area for dissolution.[7] Spray drying is a common and scalable method for producing ASDs.[1]

G cluster_asd ASD Formulation via Spray Drying Workflow screen Polymer & Solvent Screening prep Prepare Drug-Polymer Solution screen->prep Select spray Spray Drying Process prep->spray Feed collect Powder Collection & Secondary Drying spray->collect char Characterization collect->char Analyze diss Dissolution Testing char->diss solid Solid-State Analysis (DSC/PXRD) char->solid morph Morphology (SEM) char->morph

Caption: Workflow for ASD development.

2.2. Protocol 3: Formulation of ECMI-ASD by Spray Drying

Objective: To prepare a stable amorphous solid dispersion of ECMI using a suitable polymer to enhance its dissolution characteristics.

Materials: ECMI, HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate), Acetone, Methanol.

Methodology:

  • Polymer Selection: HPMC-AS is selected for its proven ability to maintain supersaturation and inhibit recrystallization of drugs in the gut, which is critical for bioavailability enhancement.

  • Solvent System: Prepare a 90:10 (v/v) solution of Acetone:Methanol. This system should be optimized to fully dissolve both ECMI and the selected polymer.

  • Drug-Polymer Solution Preparation:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 1:4, 1:3, 1:2 by weight).

    • For a 1:3 ratio, dissolve 1 gram of ECMI and 3 grams of HPMC-AS in 100 mL of the solvent system. Stir until a clear solution is obtained.

  • Spray Drying Process:

    • Set the spray dryer parameters. These are critical and must be optimized (Example parameters: Inlet temperature: 120°C; Atomization pressure: 2 bar; Feed rate: 5 mL/min).

    • Pump the drug-polymer solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

2.3. Protocol 4: Characterization of the ECMI-ASD Formulation

Objective: To confirm the successful formation of an amorphous dispersion and quantify the improvement in dissolution performance.

Methodology:

  • Solid-State Analysis (DSC/PXRD):

    • Perform DSC and PXRD analysis on the spray-dried powder as described in Protocol 1.3.

    • Success Criterion: The absence of the ECMI melting endotherm in the DSC thermogram and the absence of crystalline peaks in the PXRD pattern confirm the drug is in an amorphous state.

  • Drug Content Uniformity:

    • Accurately weigh several samples of the ASD powder.

    • Dissolve each in a suitable solvent (e.g., methanol) and quantify the ECMI concentration via HPLC-UV.

    • Success Criterion: Drug content should be between 95-105% of the theoretical value with low variability.

  • In-Vitro Dissolution Testing (USP Apparatus II):

    • Perform dissolution testing in 900 mL of pH 6.8 SIF buffer at 37°C with a paddle speed of 75 RPM.

    • Add an amount of ASD powder equivalent to a specific dose of ECMI.

    • Compare the dissolution profile of the ASD to that of the pure, unformulated ECMI.

    • Success Criterion: The ASD formulation should exhibit a significantly faster and more complete drug release compared to the crystalline API.

Part 3: Formulation Strategy II - Self-Emulsifying Drug Delivery Systems (SEDDS)

3.1. Rationale and Directive

For highly lipophilic compounds (LogP > 3), lipid-based formulations like SEDDS are an exceptionally effective strategy.[6][8] SEDDS are isotropic mixtures of oil, surfactant, and sometimes a co-surfactant, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10] This process bypasses the dissolution step entirely, as the drug is already dissolved in the formulation. The resulting emulsion droplets provide a large surface area for drug absorption.[11]

G cluster_sedds SEDDS Formulation & Characterization Workflow excipient Excipient Screening (Oil, Surfactant, Co-surfactant) ternary Construct Ternary Phase Diagrams excipient->ternary Identify Promising Excipients optimize Optimize Formulation (Drug Loading) ternary->optimize Select Self-Emulsifying Region char Characterization optimize->char Analyze emulsify Emulsification Grade & Time char->emulsify globule Globule Size (DLS) char->globule release In-Vitro Release char->release

Caption: Workflow for SEDDS development.

3.2. Protocol 5: Formulation of a Liquid SEDDS (L-SEDDS)

Objective: To develop an optimized L-SEDDS formulation for ECMI that rapidly and consistently forms a microemulsion upon contact with aqueous media.

Materials: ECMI, Medium-chain triglycerides (e.g., Capryol™ 90), Polyoxyl 35 castor oil (e.g., Kolliphor® EL), Polyglyceryl-3 dioleate (e.g., Plurol® Oleique CC 497).

Methodology:

  • Excipient Solubility Screening:

    • Determine the saturation solubility of ECMI in a variety of oils, surfactants, and co-surfactants by adding excess drug to 1 g of each excipient, vortexing, and equilibrating for 48 hours.

    • Select the excipients that show the highest solubilizing capacity for ECMI.[12]

  • Construction of Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-surfactant based on the solubility study.

    • Prepare a series of blank formulations by mixing the excipients at various ratios (e.g., oil:S/CoS mix from 9:1 to 1:9; Surfactant:Co-surfactant ratios like 1:1, 2:1, 3:1).

    • For each mixture, take 100 µL and add it to 200 mL of purified water with gentle stirring.

    • Visually assess the resulting dispersion. Grade it from 'A' (clear, rapid microemulsion formation) to 'E' (poor or no emulsion, immediate precipitation).

    • Plot the results on a ternary phase diagram to map the efficient self-emulsification region.

  • Preparation of Drug-Loaded L-SEDDS:

    • Select an optimal excipient ratio from the self-emulsifying region of the phase diagram.

    • Dissolve the desired amount of ECMI into the pre-mixed excipients. Gentle heating (40°C) may be used to facilitate dissolution.

    • The final formulation should be a clear, isotropic liquid.

3.3. Protocol 6: Characterization of the L-SEDDS Formulation

Objective: To evaluate the performance of the ECMI-loaded SEDDS, focusing on emulsification efficiency and the physical characteristics of the resulting emulsion.

Methodology:

  • Self-Emulsification Assessment:

    • Add 1 mL of the L-SEDDS formulation to 500 mL of pH 6.8 SIF buffer at 37°C in a glass beaker with gentle stirring.

    • Record the time taken for the formulation to fully disperse and form a stable emulsion.

    • Success Criterion: Emulsification should be rapid (< 2 minutes) and result in a clear or slightly bluish, homogenous emulsion with no signs of drug precipitation.

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the L-SEDDS in SIF buffer as described above.

    • Measure the mean globule size and PDI using Dynamic Light Scattering (DLS).

    • Success Criterion: For a nanoemulsion, the globule size should ideally be below 200 nm with a PDI < 0.3, indicating a narrow and uniform size distribution.[13]

  • Thermodynamic Stability:

    • Subject the L-SEDDS formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20°C to 25°C, 3 cycles).

    • Success Criterion: The formulation should show no signs of phase separation, creaming, or drug precipitation after stress testing.

Part 4: Data Interpretation and Path Forward

4.1. Comparative Analysis

The selection of a lead formulation depends on a holistic evaluation of the characterization data. While both ASD and SEDDS strategies can significantly improve bioavailability, the optimal choice depends on the specific properties of the API and the desired product profile.

Table 2: Comparative Evaluation of Hypothetical ECMI Formulations

ParameterASD Formulation (ECMI:HPMC-AS 1:3)L-SEDDS FormulationTarget Criterion
Physical State Amorphous PowderIsotropic LiquidConfirmed Amorphous / Homogenous Liquid
Dissolution (at 30 min) >85% releasedN/A (drug is pre-dissolved)>80% release or rapid emulsification
Emulsification Time N/A< 1 minute< 2 minutes
Globule Size N/A150 nm (PDI: 0.21)< 200 nm
Manufacturing Complexity Moderate (Spray Drying)Low (Simple Mixing)Scalable and cost-effective
Potential for High Dose Can be limited by polymer ratioHigh, dependent on solubility in lipidsAchieves target therapeutic dose
Physical Stability Risk of recrystallization over timeGenerally high if optimizedStable for >24 months

4.2. Path Forward

Based on the hypothetical data, the L-SEDDS formulation appears highly promising due to its simple manufacturing and excellent emulsification properties, which directly address the high lipophilicity of ECMI. However, liquid formulations can present challenges with leakage and patient compliance. A logical next step would be the development of a Solid-SEDDS (S-SEDDS) by adsorbing the optimized L-SEDDS onto a solid carrier like Neusilin® US2.[12] This combines the bioavailability advantages of SEDDS with the stability and handling benefits of a solid dosage form, such as a capsule or tablet. Further in-vivo pharmacokinetic studies in an animal model would be required to confirm the enhanced bioavailability of the lead formulation(s).

Conclusion

The successful oral delivery of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate and similar poorly soluble NCEs is not a matter of chance, but the result of a systematic and scientifically rigorous formulation development process. This guide has detailed a clear pathway, from foundational preformulation analysis to the development and characterization of two powerful enabling technologies: Amorphous Solid Dispersions and Self-Emulsifying Drug Delivery Systems. By understanding the "why" behind each experimental choice and adhering to robust protocols, researchers can effectively overcome the challenges of poor solubility, unlocking the full therapeutic potential of these promising molecules.

References

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Guide to the Preparation and Handling of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The reproducibility and accuracy of in vitro and in vivo bioassays are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. This document provides a detailed protocol and best practices for the preparation, storage, and quality control of stock solutions for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. By explaining the scientific rationale behind each step, this guide aims to equip researchers with the necessary knowledge to ensure the integrity of their experimental results.

Introduction: The Criticality of Stock Solution Integrity

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound belonging to the imidazole class, a scaffold present in many biologically active molecules. As with any small molecule destined for high-throughput screening (HTS) or detailed biological characterization, the reliability of the generated data begins with the sample itself.[1] Improperly prepared stock solutions can introduce significant variability through issues such as inaccurate concentration, compound degradation, precipitation, or solvent-induced artifacts.[2]

This guide provides a comprehensive framework for handling this compound, from initial solubilization to the preparation of assay-ready working solutions, ensuring that the compound's integrity is maintained throughout the experimental workflow.

Compound Characteristics and Solvent Selection

A thorough understanding of the compound's physicochemical properties is the first step in developing a robust preparation protocol.

Physicochemical Properties

A summary of the key properties for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is provided below.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₈N₂O₂-
Molecular Weight 222.29 g/mol Calculated
CAS Number 1707395-76-3
Appearance Likely a white to off-white or yellow crystalline powder.Based on similar imidazole derivatives.[3][4]
Aqueous Solubility Predicted to be low.Common for heterocyclic organic compounds.[5]
Organic Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO).General property of diverse organic compounds.[6]
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

For non-aqueous soluble compounds used in biological screening, Dimethyl Sulfoxide (DMSO) is the most widely used solvent.[6] Its selection is based on several key advantages:

  • High Solvating Power: DMSO can dissolve a vast array of organic compounds, making it a versatile choice for large and diverse compound libraries.[7]

  • Miscibility: It is miscible with both water and most organic liquids, facilitating the dilution of stock solutions into aqueous assay buffers and cell culture media.[7]

However, the use of DMSO is not without significant caveats that every researcher must address:

  • Cytotoxicity: At higher concentrations, DMSO is toxic to cells. While tolerance varies between cell lines, a final concentration of 0.1% to 0.5% (v/v) in the assay is generally considered safe, with concentrations of 1% or higher often showing toxic effects.[2][8][9][10] It is imperative to determine the specific tolerance of your cell system.

  • Biological Activity: DMSO is not inert and can induce cellular effects, including differentiation, cell cycle arrest, or changes in gene expression.[8]

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This can dilute the stock concentration, lower the freezing point, and cause the compound to precipitate out of solution upon freezing.[11]

Therefore, two experimental controls are mandatory in all assays:

  • No-Treatment Control: Cells or the assay system with no compound or solvent added.

  • Vehicle Control: The assay system treated with the same final concentration of DMSO as the experimental conditions. This control is essential to distinguish the effects of the compound from those of the solvent.[2][12]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions. Using accurate measurement techniques is critical for reproducibility.[13]

Required Materials
  • Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (solid)

  • High-purity, anhydrous DMSO (cell culture grade or equivalent)

  • Calibrated analytical balance (accurate to at least 0.1 mg)

  • Class A volumetric flask

  • Sterile, amber glass vials with Teflon-lined screw caps[14]

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Calculation of Required Mass

To prepare a stock solution of a specific volume (V) and concentration (C), the required mass (m) of the compound is calculated using its molecular weight (MW).

Formula: m (mg) = C (mM) * V (mL) * MW (g/mol)

Example: To prepare 2 mL of a 10 mM stock solution:

  • m (mg) = 10 mmol/L * 0.002 L * 222.29 g/mol

  • m (mg) = 4.446 mg

Step-by-Step Procedure
  • Weighing: Tare a clean weighing vessel on the analytical balance. Carefully weigh out the calculated mass (e.g., 4.45 mg) of the compound. Record the exact mass weighed.[13]

  • Transfer: Quantitatively transfer the weighed solid into the volumetric flask.

  • Solubilization: Add approximately half the final volume of anhydrous DMSO to the flask. Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may assist dissolution, but should be used with caution.[15] Visually inspect the solution against a light source to ensure no particulates remain.

  • Volume Adjustment: Once the compound is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the calibration mark of the volumetric flask.[13]

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in the pre-labeled amber glass vials. This practice is crucial to minimize freeze-thaw cycles and prevent degradation.[15][16]

G cluster_prep Preparation cluster_storage Storage n1 Calculate Required Mass (e.g., 4.45 mg for 2 mL @ 10 mM) n2 Weigh Compound on Analytical Balance n1->n2 n3 Transfer to Volumetric Flask n2->n3 n4 Add ~50% DMSO & Vortex to Dissolve n3->n4 n5 Bring to Final Volume with DMSO n4->n5 n6 Mix for Homogeneity n5->n6 n7 Aliquot into Amber Vials with Teflon-lined Caps n6->n7 n8 Store at -20°C or -80°C Protected from Light n7->n8

Caption: Workflow for preparing the primary stock solution.

Storage and Handling for Long-Term Stability

The long-term value and integrity of a compound library depend critically on proper storage.[16]

  • Temperature: Store stock solutions at -20°C for short-to-medium term storage. For long-term archival, -80°C is recommended.[15][17]

  • Environment: Store vials in a dark, moisture-free environment.[11] Automated storage systems often use a nitrogen atmosphere to displace oxygen and moisture.[18]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, especially if moisture has been absorbed by the DMSO.[11] Aliquoting into single-use volumes is the most effective strategy to prevent this.

  • Handling: When retrieving a vial from the freezer, allow it to warm completely to room temperature before opening. This minimizes the condensation of atmospheric water into the cold DMSO solution.[14]

Quality Control (QC): Ensuring a Self-Validating System

A robust experimental design includes measures to validate its core components. For stock solutions, this means verifying identity, purity, and concentration.[19] This step is essential for troubleshooting inconsistent results and ensuring data reliability across experiments.

  • Identity and Purity Confirmation: The identity (correct molecular weight) and purity of the compound in the stock solution should be periodically verified using Liquid Chromatography-Mass Spectrometry (LC-MS) .[19] This can detect potential degradation products or impurities.

  • Concentration Verification: While accurate weighing is the primary method for determining concentration, analytical techniques can provide verification. Systems like HPLC coupled with a chemiluminescent nitrogen detector (CLND) are commonly used in high-throughput settings to confirm the concentration of solutions.[1]

G n1 Prepare Primary Stock Solution n2 Take a small QC sample from the stock n1->n2 n3 Perform Analytical Tests n2->n3 n4 LC-MS Analysis: Confirm Identity & Purity n3->n4 n5 HPLC-CLND or qNMR: Verify Concentration n3->n5 n6 Compare Results to Expected Values n4->n6 n5->n6 n7 PASS: Release Stock for Assays n6->n7 Within Acceptable Range n8 FAIL: Investigate & Remake Stock n6->n8 Discrepancy Found

Caption: A logical workflow for quality control of stock solutions.

Protocol: Preparing Working Solutions for Bioassays

The primary stock must be diluted into the appropriate aqueous buffer or cell culture medium to achieve the final concentrations for the bioassay.

  • Thaw: Retrieve a single aliquot of the 10 mM primary stock solution and allow it to come to room temperature.

  • Dilution: Perform serial dilutions as required. It is often convenient to first create an intermediate dilution before the final dilution into the assay plate.

  • Example Dilution (1:100): To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium or assay buffer.[15]

  • Mixing: Mix thoroughly by gentle vortexing or pipetting.

  • Final DMSO Concentration: Crucially, ensure the final concentration of DMSO is consistent across all wells (except for the no-treatment control) and below the cytotoxic threshold for your specific assay system.[12][20] If testing a compound at multiple concentrations, this is achieved by preparing the highest concentration and then performing serial dilutions using a vehicle (e.g., media with the same DMSO percentage) as the diluent.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Roylan Developments. Compound storage made simple.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Kozik, V., et al. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • de Abreu, V. H. P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • BenchChem. Preparing (-)-Isodocarpin Stock Solutions for Bioassays: Application Notes and Protocols.
  • Guidechem. Ethyl 1-cyclopentyl-4-methyl-1H-imidazole-5-carboxylate 1708026-88-3 wiki.
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  • Dahlin, J. L., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • Eugster, A., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery Today.
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  • PhytoTech Labs. Preparing Stock Solutions.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Enfanos. Preparation of Stock Solutions.
  • High Throughput Screening Laboratory. Small Molecule Compound Libraries.
  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed.
  • Semantic Scholar. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability.
  • ResearchGate. (2015, January 21). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes.
  • Nature. (2008). Reporting data from high-throughput screening of small-molecule libraries.
  • BenchChem. Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives.
  • PubChem. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200.
  • Tobiszewski, M., et al. (2018). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry (RSC Publishing).
  • Aston Research Explorer. Quality Control of High Throughput Screening.
  • BLDpharm. 1707395-76-3|Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.
  • ChemicalBook. (2026, January 13). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4.
  • Sigma-Aldrich. ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | 15301-65-2.
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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Challenge: Physicochemical Properties

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate possesses a molecular structure that presents a classic solubility challenge. The presence of the cyclopentyl and ethyl ester groups imparts significant lipophilicity, which tends to lower its solubility in aqueous media. However, the imidazole ring contains a basic nitrogen atom that can be protonated, offering a key handle for solubility manipulation.

PropertyValue/CharacteristicImplication for Solubility
Structure Imidazole derivative with cyclopentyl and ethyl ester groups.Lipophilic moieties decrease aqueous solubility.
Ionization The imidazole ring has a pKa of approximately 7.0.[1]Solubility is expected to be pH-dependent.
Predicted State Likely a solid at room temperature.Dissolution rate may also be a limiting factor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and provide structured experimental approaches to systematically improve the aqueous solubility of your compound.

Question 1: My stock solution of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is precipitating. How can I increase its solubility using pH adjustment?

Answer: The imidazole moiety in your compound is a weak base, making its solubility highly dependent on pH.[1] By lowering the pH of your aqueous solution, you can protonate the imidazole ring, forming a more soluble salt.

At a pH below the pKa of the imidazole ring (approximately 7.0), the basic nitrogen atom will accept a proton, leading to the formation of a positively charged imidazolium ion. This ionized form has significantly greater electrostatic interaction with polar water molecules, thereby increasing aqueous solubility.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Saturated Solutions: Add an excess amount of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

pH_Adjustment_Workflow A Prepare Buffers (pH 2-8) B Add Excess Compound A->B C Equilibrate (24-48h) B->C D Separate Solid & Liquid C->D E Quantify Concentration D->E F Plot Solubility vs. pH E->F

Caption: Workflow for pH-dependent solubility determination.

  • Precipitation upon pH adjustment: If you adjust the pH of a concentrated stock in a non-buffered system (e.g., with HCl), the final pH may not be stable. It is crucial to use a buffer system with sufficient capacity to maintain the desired pH.[1][2]

  • Compound Instability: Be aware that extremes of pH can potentially lead to the hydrolysis of the ethyl ester group. It is advisable to assess the chemical stability of your compound in parallel with solubility studies, especially at low pH values.

Question 2: pH adjustment is not providing sufficient solubility for my desired concentration. What is the next logical step?

Answer: If pH modification alone is insufficient, the use of co-solvents is a widely adopted and effective strategy. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of lipophilic compounds.[3][4][5]

Water is a highly polar solvent with a strong hydrogen-bonding network. Lipophilic molecules disrupt this network, which is energetically unfavorable. Co-solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) have both polar and non-polar regions. They can reduce the overall polarity of the solvent system and create a more favorable environment for the non-polar cyclopentyl group of your molecule.[3][4]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) (Note: Primarily for in-vitro use due to toxicity concerns).[6]

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v). If pH adjustment was beneficial, use the optimal buffer as your aqueous phase.

  • Determine Solubility: Measure the solubility of your compound in each co-solvent mixture using the equilibration method described in the previous section.

  • Data Analysis: Plot solubility against the percentage of co-solvent for each tested solvent to identify the most effective one and the required concentration.

Co-solventPropertiesCommon Use
Ethanol Volatile, good solubilizer for many organics.Oral and parenteral formulations.
Propylene Glycol Viscous, low volatility, good safety profile.Oral, topical, and parenteral formulations.[3]
PEG 400 Low toxicity, good solubilizing capacity.Widely used in various dosage forms.[3][7]
DMSO Very strong solubilizer, but has toxicity concerns.Primarily for in-vitro and preclinical studies.[6][8]
  • Compound "oiling out": At high co-solvent concentrations, the compound may separate as an immiscible liquid instead of dissolving. This indicates the limits of the co-solvent system.

  • Toxicity/Compatibility: Always consider the intended application. For cell-based assays or in-vivo studies, ensure the final concentration of the co-solvent is below known toxic levels.

Question 3: I need to formulate a solution with minimal organic solvent. Are there other approaches I can try?

Answer: Yes, complexation with cyclodextrins is an excellent method to enhance aqueous solubility without relying on large amounts of organic co-solvents.[9][10][11]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][11] They can encapsulate the lipophilic parts of a drug molecule, like the cyclopentyl group of your compound, into their central cavity. This forms a "host-guest" inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the entrapped molecule.[9][10][11][]

  • Select Cyclodextrins: Common cyclodextrins used for solubility enhancement include:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Phase Solubility Study:

    • Prepare aqueous solutions (or buffered solutions at the optimal pH) with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess of your compound to each solution.

    • Equilibrate for 24-72 hours.

    • Filter and quantify the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase (A-type diagram) suggests the formation of a soluble 1:1 complex.[13]

Cyclodextrin_Complexation cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Ethyl 1-cyclopentyl-5-methyl- 1H-imidazole-4-carboxylate Complex Encapsulated Compound in Cyclodextrin Compound->Complex + CD Hydrophilic Exterior (Soluble) Cavity Hydrophobic Cavity CD->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrin.

  • Non-linear solubility plot: A B-type phase solubility diagram, where solubility increases initially and then plateaus or decreases, indicates that the inclusion complex itself has limited solubility.[13] In such cases, switching to a more soluble cyclodextrin derivative (like HP-β-CD or SBE-β-CD) is recommended.

  • Competitive Inhibition: Be aware that some excipients in your formulation can compete with your compound for the cyclodextrin cavity.

Question 4: My application is sensitive to both organic solvents and cyclodextrins. Is there a fourth option?

Answer: Yes, micellar solubilization using surfactants is another powerful technique. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[14][15][16]

Micelles are spherical aggregates where the hydrophobic tails of the surfactant molecules form a core, and the hydrophilic heads form an outer shell that interfaces with the water. The hydrophobic core of these micelles can entrap poorly water-soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[15][16]

  • Select Surfactants: Choose from a range of non-ionic or ionic surfactants. Non-ionic surfactants are often preferred due to lower toxicity.[15][17]

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Sodium Lauryl Sulfate (SLS) (anionic)

  • Determine Solubility above CMC:

    • Prepare a series of aqueous or buffered solutions containing the surfactant at concentrations well above their known CMC.

    • Determine the saturation solubility of your compound in these surfactant solutions using the equilibration method.

  • Data Analysis: Evaluate the increase in solubility as a function of surfactant type and concentration.

SurfactantTypeCharacteristics
Polysorbate 80 Non-ionicWidely used, low toxicity, effective solubilizer.[15]
Polysorbate 20 Non-ionicSimilar to Polysorbate 80, often used for biologics.
Sodium Lauryl Sulfate AnionicStrong solubilizing power but can cause irritation.[15][16]
  • Precipitation upon Dilution: Surfactant-based formulations can be susceptible to drug precipitation if diluted below the CMC. This is a critical consideration for parenteral formulations that will be diluted in the bloodstream.

  • Toxicity and Irritation: High concentrations of surfactants can be toxic or cause irritation, especially ionic surfactants. Always consult safety data for your intended application.[16]

Summary and Recommendations

For improving the aqueous solubility of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, we recommend a stepwise approach:

Decision_Tree Start Start: Poor Solubility pH Attempt pH Adjustment (pH < 7) Start->pH CoSolvent Use Co-solvents (e.g., PG, PEG 400) pH->CoSolvent Insufficient? Success Target Solubility Achieved pH->Success Sufficient? Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) CoSolvent->Cyclodextrin Insufficient or Solvent not desired? CoSolvent->Success Sufficient? Surfactant Use Surfactants (e.g., Polysorbate 80) Cyclodextrin->Surfactant Insufficient? Cyclodextrin->Success Sufficient? Surfactant->Success

Caption: Recommended strategy for solubility enhancement.

  • Start with pH Adjustment: This is the simplest and most direct method, given the imidazole structure. Aim for a buffered solution with a pH between 4 and 6.

  • Combine with Co-solvents: If pH adjustment is not enough, introduce a co-solvent like PEG 400 or Propylene Glycol to the optimized buffer.

  • Explore Cyclodextrins: For applications requiring low organic solvent levels, HP-β-CD is an excellent alternative.

  • Consider Surfactants: If other methods fail or are unsuitable, surfactants like Polysorbate 80 can be effective, but be mindful of their concentration and potential for precipitation upon dilution.

By systematically applying these scientifically-grounded strategies, you can overcome the solubility challenges associated with Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate and advance your research and development efforts.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs.
  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Thermo Scientific Alfa Aesar. (n.d.). Ethyl imidazole-4-carboxylate, 98% 5 g.
  • IJRAR.org. (2021, August 25). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • ResearchGate. (2020, April 24). Adjusting the pH of KHPO4 buffer after addition of imidazole?
  • Benchchem. (n.d.). issues with imidazole buffer preparation and pH adjustment.

Sources

Technical Support Center: Synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this and structurally similar imidazole compounds.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments, focusing on the common Debus-Radziszewski imidazole synthesis and related multicomponent reactions.[1][2]

Issue 1: Consistently Low Yield

Q: My synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is resulting in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?

A: Low yields in imidazole synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your starting materials (e.g., ethyl 2-chloroacetoacetate, cyclopentylamine, and ammonium acetate) can participate in side reactions, consuming reactants and generating impurities that complicate purification.[3] Ensure all reagents are of high purity and are properly stored.

  • Stoichiometry: The Debus-Radziszewski reaction is a multicomponent reaction, and the molar ratios of the reactants are critical.[4] An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of side products. Carefully check the stoichiometry of your reaction. For the synthesis of a trisubstituted imidazole, the aldehyde, dicarbonyl compound, and ammonium source are key components.[5]

2. Reaction Conditions:

  • Temperature Control: Temperature is a critical parameter.[3] While heating is often necessary to overcome the activation energy, excessive heat can lead to the decomposition of reactants or the desired product.[3] Monitor the reaction temperature closely and ensure it aligns with established protocols for similar imidazole syntheses. Some reactions may require initial cooling followed by heating.[6]

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly influence the solubility of reactants and the stability of reaction intermediates.[7]

    • Polar Protic Solvents: Solvents like ethanol or methanol are often effective as they can solvate ammonium acetate and facilitate condensation steps.[7]

    • Polar Aprotic Solvents: In some cases, particularly with metal-catalyzed variations, solvents like DMF or DMSO have shown good results.[7]

    • Solvent-Free Conditions: Consider solvent-free conditions, potentially with microwave assistance, which can sometimes lead to improved yields and shorter reaction times.[7]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of degradation products. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Catalyst Activity (if applicable):

  • Many modern imidazole syntheses utilize catalysts to improve yield and reduce reaction times.[5] If your protocol includes a catalyst, ensure it is active and used in the correct loading. Catalysts can range from simple acids to more complex transition metal complexes.[8][9] Magnetically recoverable catalysts are also gaining traction for their ease of separation and reusability.[10]

Troubleshooting Workflow for Low Yield:

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities after purification, as confirmed by NMR or HPLC. What are the likely side products and how can I improve the purity?

A: The presence of impurities can often be traced back to side reactions or incomplete reactions.

Common Impurities and Side Reactions:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted starting materials in your crude product.[3]

  • Intermediates: The Debus-Radziszewski reaction proceeds through a diimine intermediate formed from the dicarbonyl compound and the amine source.[1][2] Incomplete condensation with the aldehyde can leave this intermediate in the reaction mixture.

  • Side Products from Self-Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under certain conditions.

  • Formation of Oxazoles: In some related syntheses, such as the Van Leusen imidazole synthesis, the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) can lead to oxazoles if the initial imine formation does not occur.[11]

Strategies for Improving Purity:

  • Reaction Monitoring: As mentioned previously, closely monitor the reaction to ensure it goes to completion. This will minimize the amount of unreacted starting materials.

  • Optimized Work-up Procedure:

    • Acid-Base Extraction: Imidazoles are basic and can often be separated from neutral or acidic impurities by performing an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The imidazole will move to the aqueous layer as its protonated salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, followed by basification (e.g., with NaOH) and extraction of the pure imidazole back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Column Chromatography:

    • Solvent System Optimization: If you are using column chromatography, experiment with different solvent systems (mobile phases) to achieve better separation between your product and the impurities.

    • Thorough Drying: Ensure the crude product is thoroughly dried to remove residual solvent before loading it onto the column, as residual solvent can interfere with the separation.[7]

Table 1: Common Solvents for Chromatography of Imidazole Derivatives

Solvent System (v/v)PolarityTypical Use
Hexane / Ethyl AcetateLow to MediumGood for less polar imidazole derivatives.
Dichloromethane / MethanolMedium to HighEffective for more polar imidazole derivatives.
Ethyl Acetate / MethanolMedium to HighAn alternative to chlorinated solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Debus-Radziszewski imidazole synthesis?

A1: The Debus-Radziszewski synthesis is a multicomponent reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an amine source (ammonia or a primary amine).[1] While the exact mechanism is not definitively certain, it is generally understood to occur in two main stages[1][2]:

  • Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of the amine source to form a diimine intermediate.

  • Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Amine 2x Amine Source Amine->Diimine Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Diimine->Imidazole

Caption: Simplified schematic of the Debus-Radziszewski reaction.

Q2: Are there alternative synthetic routes to consider for substituted imidazoles?

A2: Yes, several other named reactions can be used to synthesize substituted imidazoles:

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to form the imidazole ring.[11]

  • Marckwald Synthesis: This involves the cyclization of an α-amino ketone with a cyanate or a similar reagent.

  • Catalytic Methods: A wide range of modern synthetic methods employ transition metal catalysts (e.g., copper, palladium, rhodium) to facilitate the formation of the imidazole ring, often with high efficiency and selectivity.[8][9]

Q3: What are the key safety precautions to take when working with the reagents for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Cyclopentylamine: This is a flammable and corrosive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl 2-chloroacetoacetate: This is a lachrymator and can cause skin and eye irritation. Use with adequate ventilation and appropriate PPE.

  • Ammonium Acetate: While generally considered low hazard, it can release ammonia upon heating. Ensure good ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I confirm the structure of my final product, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the cyclopentyl group, the ethyl ester, the methyl group on the imidazole ring, and the proton on the imidazole ring.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct molecular formula.

  • Infrared (IR) Spectroscopy: This can identify key functional groups, such as the C=O stretch of the ester.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

This is a representative protocol based on the principles of the Debus-Radziszewski reaction. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq), cyclopentylamine (1.1 eq), and ammonium acetate (2.5 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (aq).

  • Separate the layers and collect the acidic aqueous layer.

  • Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (check with pH paper).

  • Extract the basic aqueous layer with several portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

References

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. [Link]

  • Journal of Nanostructure in Chemistry. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. [Link]

  • Taylor & Francis Online. Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review. [Link]

  • ijarsct. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • YouTube. Debus Radzisewski Imidazole Synthesis. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ACS Publications. Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. [Link]

  • Royal Society of Chemistry. High-temperature water unlocks urea as nitrogen-source towards imidazoles. [Link]

  • ResearchGate. Problem with Imidazole. [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • ACS Publications. An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • Reddit. What are some common causes of low reaction yields? [Link]

  • ACS Publications. Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. [Link]

  • ResearchGate. The multicomponent Debus-Radziszewski reaction in macromolecular chemistry. [Link]

  • Beilstein Journals. Functionalization of imidazole N-oxide: a recent discovery in organic transformations. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Chegg.com. Solved Explain the synthesis route of this reaction from. [Link]

  • PMC. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. [Link]

  • TSI Journals. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. [Link]

  • PMC. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]

  • LookChem. Prepartion of Ethyl imidazole-4-carboxylate. [Link]

  • Google Patents.
  • PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. [Link]

  • Matrix Fine Chemicals. ETHYL 4-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE | CAS 51605-32-4. [Link]

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Technical Support Center: Storage and Handling of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate during storage. Proactive measures to prevent degradation are critical for reproducible experimental results and maintaining the compound's purity.

Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the primary chemical degradation pathways for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, providing the scientific rationale behind recommended storage practices.

Q1: What is the most common degradation pathway for this compound?

A1: The most probable degradation pathway is the hydrolysis of the ethyl ester functional group.[1][2] This reaction can be catalyzed by the presence of water, and accelerated by acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.[1][3]

  • Mechanism Insight: Ester hydrolysis is a reaction with water that splits the ester into a carboxylic acid and an alcohol.[1] While this reaction with pure water is slow, it is significantly catalyzed by dilute acids or bases.[1] Alkaline hydrolysis is particularly effective as it is an irreversible reaction, driving the equilibrium towards the formation of the carboxylate salt.[1][3]

Q2: How susceptible is the imidazole ring to degradation?

A2: The imidazole ring is generally stable but can be susceptible to oxidation and photodegradation.[4][5][6]

  • Oxidative Degradation: While resistant to mild oxidizing agents, the imidazole ring can be degraded by strong oxidants.[4][5] More critically for storage, base-mediated autoxidation can occur in the presence of oxygen.[6] Protonation of the imidazole ring can mitigate its role in oxidative degradation processes.[7]

  • Photodegradation: Imidazole moieties can be sensitive to light, particularly UV radiation, which can lead to the formation of various degradation products.[4][6][8] Studies on other imidazole derivatives have shown that exposure to light can induce photo-oxidation reactions.[8][9]

Q3: What are the optimal storage conditions to prevent degradation?

A3: To minimize degradation from all potential pathways, the compound should be stored under inert atmosphere, protected from light and moisture, at a reduced temperature.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the imidazole ring.[10][11][12]
Moisture Desiccated environmentMinimizes the risk of ester hydrolysis.[1][10]
Light Amber vial or light-blocking containerPrevents photodegradation of the imidazole ring.[4][10]
Container Tightly sealed, airtight glass vialPrevents ingress of moisture and oxygen.[10][13][14]
Q4: Can the compound degrade thermally?

A4: While specific data for this compound is unavailable, similar imidazolium carboxylates can undergo thermal decomposition, often through nucleophilic substitution reactions.[15][16] However, under recommended storage conditions (refrigerated or frozen), significant thermal degradation is unlikely. High temperatures, such as those used in some experimental procedures, could pose a risk.

Troubleshooting Guide: Common Storage Issues

This guide provides a problem-and-solution framework for issues that may arise during storage and handling.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) 1. Oxidation2. Photodegradation3. Moisture absorption1. Purge vials with inert gas before sealing.2. Store in amber vials in the dark.3. Use a desiccator for storage.
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation (hydrolysis, oxidation)1. Confirm the identity of new peaks via mass spectrometry.2. If hydrolysis is suspected, ensure anhydrous storage conditions.3. If oxidation is suspected, improve inert atmosphere handling.
Decreased potency or inconsistent experimental results Loss of compound purity due to degradation1. Re-analyze the purity of the stored compound.2. If degradation is confirmed, procure a fresh batch and adhere strictly to recommended storage protocols.

Visualizing Degradation and Prevention

To better understand the degradation pathways and the workflow for ensuring stability, refer to the following diagrams.

cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Storage Measures Compound Ethyl 1-cyclopentyl-5-methyl- 1H-imidazole-4-carboxylate Hydrolysis Hydrolysis (Carboxylic Acid + Ethanol) Compound->Hydrolysis H₂O (Acid/Base Catalyzed) Oxidation Oxidation (Ring-Opened/Modified Products) Compound->Oxidation O₂ (Autoxidation) Photodegradation Photodegradation (Various Photoproducts) Compound->Photodegradation UV/Light Inert Inert Atmosphere (N₂ or Ar) Inert->Oxidation Inhibits Cold Low Temperature (-20°C to 4°C) Cold->Hydrolysis Slows Cold->Oxidation Slows Cold->Photodegradation Slows Dark Light Protection (Amber Vials) Dark->Photodegradation Prevents Dry Desiccation Dry->Hydrolysis Prevents

Caption: Key degradation pathways and corresponding preventative measures.

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of Air-Sensitive Compounds

This protocol minimizes exposure to atmospheric oxygen and moisture.[10][11][12][17]

  • Preparation: Move the sealed vial of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate and all necessary equipment (syringes, needles, new vials with septa) into a glove box or an inert atmosphere chamber.[10] If a glove box is not available, use Schlenk line techniques.

  • Inert Atmosphere: Ensure the glove box has low levels of moisture and oxygen (<0.1 ppm is ideal).[10]

  • Temperature Equilibration: Allow the compound vial to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.

  • Aliquoting: Unseal the primary container and quickly weigh the desired amount of the compound into smaller, pre-labeled amber vials.

  • Sealing: Tightly seal the new vials with septa and parafilm.

  • Backfilling: Before removing from the inert atmosphere, backfill the vials with an inert gas like argon or nitrogen.

  • Storage: Store the aliquoted vials in a desiccator at the recommended low temperature.

start Start: Retrieve Compound glovebox Move to Inert Atmosphere (Glove Box/Schlenk Line) start->glovebox equilibrate Equilibrate to Ambient Temperature glovebox->equilibrate aliquot Aliquot into Amber Vials equilibrate->aliquot seal Tightly Seal Vials aliquot->seal backfill Backfill with Inert Gas seal->backfill store Store at Low Temperature in Desiccator backfill->store end End store->end

Caption: Workflow for handling and aliquoting the compound to maintain integrity.

Protocol 2: Monitoring Compound Purity by HPLC

Regularly assessing the purity of your compound is crucial. This is a general High-Performance Liquid Chromatography (HPLC) method; specific parameters may need optimization.

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective. Start with a lower concentration of acetonitrile and ramp up.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a UV scan of the compound (e.g., 254 nm or a lambda max near there).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a freshly prepared sample of a new, high-purity standard to establish a reference chromatogram and retention time.

    • Inject the sample from the stored batch.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

References

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Caballero, M., et al. (1999).
  • Rehman, S., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(45), 19649-19661.
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety. Retrieved from [Link]

  • Imidazole. (2025). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Ghandi, K. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(45), 19649-19661.
  • Imidazole Safety Data Sheet. (n.d.). Retrieved from a generic university safety document.
  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • Thermal stability and decomposition mechanism of dicationic imidazolium-based ionic liquids with carboxylate anions. (2021). Journal of Molecular Liquids, 330, 115618.
  • Wang, Y., et al. (2016). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 4(32), 12546-12553.
  • Imidazole. (n.d.). PubChem. Retrieved from [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480.
  • Hix, S., et al. (1994). Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degradation.
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • IMIDAZOLE Safety Data Sheet. (2024). Alpha Resources. Retrieved from [Link]

  • D'Andrea, F., et al. (2019). Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids. Molecules, 24(19), 3571.
  • da Silva, J. P., et al. (2023). Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. Open Journal of Applied Sciences, 13(1), 1-14.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. (2014). Trade Science Inc. Retrieved from [Link]

  • Unit 4 imidazole. (n.d.). SlideShare. Retrieved from [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (2017). ACS Omega, 2(9), 5649-5656.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3373.
  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (2017). Journal of Spectroscopy, 2017, 8542721.
  • Photomodulation of Ionic Interaction and Reactivity: Reversible Photoconversion between Imidazolium and Imidazolinium. (2008). Journal of the American Chemical Society, 130(45), 15225-15233.
  • ETHYL 4-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2013). Molecules, 18(11), 13809-13826.
  • Ethyl 4-methyl-5-imidazolcarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2021). Molecules, 26(16), 4941.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 336-339.
  • Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. (2017). Organic Chemistry: An Indian Journal, 13(1), 113.
  • Explain the synthesis route of this reaction from. (2019). Chegg.com. Retrieved from [Link]

  • Compound 529333: 1-Ethyl-5-methyl-1h-imidazole. (n.d.). Data.gov. Retrieved from [Link]

Sources

reducing impurities in Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Crystallization of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate for Enhanced Purity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate via crystallization. Our focus is on diagnosing and resolving common issues to achieve high purity, which is a critical parameter for active pharmaceutical ingredients (APIs).[1]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide immediate guidance for your crystallization experiments.

Q1: What are the most likely sources of impurities in my crude Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate?

Impurities can originate from various stages of the manufacturing process, including synthesis, storage, and degradation.[2] For a substituted imidazole like this, common impurities fall into several categories:

  • Organic Impurities: These can include unreacted starting materials, by-products from side reactions, and intermediates.[2] For instance, incomplete alkylation or cyclization during the imidazole ring formation can lead to structurally similar impurities that are often challenging to remove.[3]

  • Inorganic Impurities: These encompass residual catalysts, salts, and metal residues introduced during the synthesis or workup steps.[]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[2][]

  • Degradation Products: The imidazole ring can be susceptible to oxidation or other degradation pathways, leading to colored byproducts.[5]

Q2: How do I select an appropriate solvent for recrystallizing this specific molecule?

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6][7] Given the structure of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, which has both polar (imidazole, ester) and non-polar (cyclopentyl) moieties, a systematic screening approach is best.

Key Principles for Solvent Selection:

  • Polarity Matching: Start with solvents of intermediate polarity. Protic solvents like ethanol or isopropanol can form hydrogen bonds with the imidazole and ester groups.[7] Aprotic polar solvents like ethyl acetate or acetone are also good candidates.[8]

  • Solubility Testing: Perform small-scale tests. A good solvent will dissolve the crude product when hot but allow for crystal formation upon slow cooling.[9]

  • Mixed-Solvent Systems: If a single solvent is not ideal, a multi-solvent system can be effective.[10][11] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until turbidity appears.[1][9] For your compound, a good starting point could be dissolving in ethanol (good solvent) and adding water or heptane (anti-solvents) dropwise.[7]

Q3: Which analytical techniques are essential for assessing the purity of my final product?

Accurate purity assessment requires multiple complementary analytical techniques.[]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of non-volatile organic compounds, capable of separating and quantifying trace impurities.[2][][12]

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents.[2][12]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information that is crucial for identifying unknown impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify impurities, even those that are structurally very similar to the main compound.[2][13][14]

Analytical TechniquePrimary Use Case for Purity AssessmentStrengths
HPLC Quantifying organic impurities and degradation products.[12]High sensitivity and specificity for non-volatile compounds.[]
GC Detecting and quantifying residual solvents.[2]Excellent for volatile and thermally stable molecules.[]
LC-MS Identifying unknown organic impurities.[15]Combines separation power with molecular weight determination.
NMR Structural elucidation of impurities; assessing purity against a standard.[13]Provides definitive structural information.[14]

Troubleshooting Guide: From Crude Solid to High-Purity Crystals

This guide provides solutions to specific problems you may encounter during the crystallization process.

Problem 1: The recrystallized product is still impure.

  • Probable Cause: The primary issue could be that the chosen solvent system is not effective at excluding certain impurities, or the cooling rate was too fast, trapping impurities within the crystal lattice.[16]

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities.[9] While some product loss is expected, a second pass can significantly enhance purity.

    • Re-evaluate the Solvent System: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with a different solvent or an anti-solvent system to alter the solubility dynamics.

    • Consider an Activated Carbon Treatment: If the impurities are colored, they are often large, highly conjugated molecules.[5] Adding a small amount of activated charcoal (1-2% by weight) to the hot solution can adsorb these impurities.[5] The carbon is then removed via hot gravity filtration before the solution is cooled.[5][10]

Problem 2: The compound "oils out" instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains a high level of impurities that depress the melting point.[21]

  • Troubleshooting Steps:

    • Add More Solvent: The most direct solution is to reheat the mixture and add more of the hot solvent to decrease the concentration.[21] This lowers the saturation point to a temperature below the compound's melting point.

    • Change the Solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

    • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal to encourage crystal growth over oiling.[9][21]

Problem 3: Crystallization yield is very low.

  • Probable Cause: A low yield can result from using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[21] It can also be caused by premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[6][16][22]

    • Recover from Mother Liquor: If you suspect product remains in the filtrate, you can try to recover it by boiling off some of the solvent to re-concentrate the solution and then cooling again.[21]

    • Optimize Cooling: Ensure the final cooling step is thorough. Placing the flask in an ice bath after it has cooled to room temperature will maximize the precipitation of the solid.[23]

    • Prevent Premature Crystallization: When performing a hot gravity filtration (e.g., to remove charcoal), use a pre-warmed funnel and flask to prevent the product from crystallizing in the filter paper.[5][9]

Visual Workflow: A Systematic Approach to Crystallization Troubleshooting

The following diagram outlines a logical workflow for addressing common crystallization challenges.

G Crude Crude Product (Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate) SolventScreen Step 1: Solvent Screening (Single or Mixed System) Crude->SolventScreen Dissolve Step 2: Dissolve in Minimum Hot Solvent SolventScreen->Dissolve Cool Step 3: Slow Cooling & Crystal Formation Dissolve->Cool Troubleshoot Problem Encountered? Cool->Troubleshoot Isolate Step 4: Isolate & Dry Crystals Analyze Step 5: Analyze Purity (HPLC, NMR) Isolate->Analyze Troubleshoot->Isolate No OilingOut Oiling Out Troubleshoot->OilingOut Yes LowYield Low Yield Troubleshoot->LowYield Impure Still Impure Troubleshoot->Impure NoCrystals No Crystals Form Troubleshoot->NoCrystals AddSolvent Reheat & Add More Solvent or Change Solvent OilingOut->AddSolvent ReduceSolvent Reduce Initial Solvent Volume or Evaporate Mother Liquor LowYield->ReduceSolvent Recrystallize Recrystallize Again (Slower Cooling / New Solvent) Impure->Recrystallize Induce Induce Crystallization (Scratch, Seed, Add Anti-Solvent) NoCrystals->Induce AddSolvent->Dissolve ReduceSolvent->Dissolve Recrystallize->Dissolve Induce->Cool

Caption: A troubleshooting workflow for crystallization.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair for recrystallization.

  • Preparation: Place approximately 10-20 mg of your crude solid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise, vortexing after each addition. An ideal single solvent should not dissolve the compound at room temperature.[9] Note any solvents that dissolve the compound readily; these may be useful as the "good" solvent in a mixed-solvent system.

  • Heating: Gently heat the test tubes that still contain undissolved solid in a water or sand bath. Continue to add the corresponding solvent dropwise until the solid just dissolves.[16]

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe the quality and quantity of crystal formation.

  • Selection: The best solvent is one that dissolves the compound completely when hot but yields a large crop of crystals upon cooling.[6]

Protocol 2: Standard Cooling Recrystallization

This protocol should be used once a suitable single solvent has been identified.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent in a separate flask. Add the minimum amount of hot solvent to the crude solid to dissolve it completely with gentle swirling on a hot plate.[16]

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated carbon was used), perform a hot gravity filtration through a fluted filter paper into a pre-warmed, clean Erlenmeyer flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[23] A slow cooling rate is crucial for forming pure crystals.[20]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[23]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities on the surface.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: Anti-Solvent Crystallization

This method is effective when the compound's solubility is not strongly dependent on temperature or when no suitable single solvent can be found.

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (one in which the product is insoluble) dropwise.[1]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.[9]

  • Crystal Growth: Stop the addition and allow the solution to stand undisturbed. Crystal growth should commence. If needed, a few more drops of the anti-solvent can be added to promote further precipitation.

  • Isolation: Collect and dry the crystals as described in Protocol 2 (steps 5 and 6).

Decision Framework for Purification Strategy

This diagram illustrates the decision-making process when choosing a purification method.

G start Crude Product Analysis (TLC, HPLC, NMR) main_impurity What is the nature of the main impurity? start->main_impurity solid_particulate Insoluble Particulate main_impurity->solid_particulate colored_impurity Colored Impurity main_impurity->colored_impurity struct_similar Structurally Similar (Same Polarity) main_impurity->struct_similar acid_base_impurity Acidic or Basic Impurity main_impurity->acid_base_impurity hot_filtration Action: Hot Filtration during Recrystallization solid_particulate->hot_filtration charcoal_treatment Action: Activated Carbon Treatment + Recrystallization colored_impurity->charcoal_treatment chromatography Action: Column Chromatography (Silica or Reverse-Phase) struct_similar->chromatography acid_base_extraction Action: Acid-Base Extraction before Crystallization acid_base_impurity->acid_base_extraction

Caption: A decision tree for selecting a purification strategy.

References

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Google Scholar.
  • Key Factors Affecting the Efficiency of Crystallizers. (2024, December 1). Zhanghua Dryer.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Technical Support Center: Purification of Imidazole Derivatives. (2025, December). Benchchem.
  • Impurity Profiling in APIs. (2025, September 11). BOC Sciences.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • How does the rate of cooling affect the recovery and purity? Explain why the yield and purity were. (2023, September 18). brainly.com.
  • Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma.
  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (2025, December). Benchchem.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Recrystallization of Drugs — Effect on Dissolution Rate. (2015, October 28). IntechOpen.
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). W.R. Grace.
  • How does cooling rate affect the point at which crystalisation occures and why?. (2020, March 16). Reddit.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols for the Crystallization of 1H-Benzo[D]imidazole-7-acetic acid. (2025). Benchchem.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Unknown Source.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Journal of Organic Chemistry.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021, October 14). PMC.

Sources

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate stability at room temperature vs refrigeration

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. This guide is designed to provide you with in-depth technical information and practical protocols to ensure the stability and integrity of this compound throughout your research and development workflows. As your dedicated support partner, we aim to empower you with the knowledge to make informed decisions about the handling, storage, and stability testing of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, and why is there a debate between room temperature and refrigeration?

A1: While specific, long-term stability data for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is not extensively published, general chemical principles and data from structurally related imidazole carboxylate esters strongly recommend refrigerated storage (2-8°C) for long-term preservation.

The core of the issue lies in the inherent chemical nature of the molecule. Imidazole rings and ester functionalities can be susceptible to degradation over time, a process that is significantly accelerated by increased temperature.[1][2] For a related compound, Ethyl 4-Methyl-1H-imidazole-5-carboxylate, the supplier suggests room temperature storage but also recommends a cool (<15°C), dark place for optimal stability.[3] Another similar structure, Ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate, is advised to be stored in a cool, dry, and well-ventilated area.[4]

Room Temperature Storage (Short-Term): For routine, daily use where the compound will be consumed within a short period (e.g., a few days to a week), storage at a controlled room temperature (20-25°C) is generally acceptable, provided it is protected from light and moisture.

Refrigerated Storage (Long-Term): For long-term storage, refrigeration is the recommended condition. Lower temperatures slow down the rate of potential degradation reactions, such as hydrolysis of the ester group and oxidation of the imidazole ring.[5]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by the presence of moisture and accelerated by acidic or basic conditions.

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly if exposed to air and light over extended periods.[5] This can lead to the formation of various oxidized byproducts.

It is also important to consider photostability. Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation.[5]

Q3: How can I tell if my sample of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate has degraded?

A3: Degradation can manifest in several ways:

  • Physical Changes: A change in the physical appearance of the solid, such as discoloration (e.g., from off-white to yellow or brown) or a change in texture, can indicate degradation.[3][6]

  • Analytical Changes: The most reliable method for detecting degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for this, as it can separate the parent compound from any degradation products.[7] A decrease in the peak area of the parent compound and the appearance of new peaks are clear indicators of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation leading to lower effective concentration.1. Perform a purity check of your current stock using HPLC. 2. If degradation is confirmed, use a fresh, properly stored sample. 3. Consider preparing fresh solutions for each experiment.
Change in physical appearance of the solid Likely chemical degradation due to improper storage (exposure to heat, light, or moisture).1. Discard the discolored solid. 2. Obtain a fresh batch of the compound. 3. Review and improve your storage protocol based on the recommendations in this guide.
New, unexpected peaks in HPLC chromatogram Formation of degradation products.1. Quantify the level of impurities. If significant, the stock should not be used for sensitive experiments. 2. If the structure of the degradants needs to be identified, consider techniques like LC-MS or NMR.[7]
Precipitation in stock solutions Poor solubility or degradation to a less soluble product.1. Confirm the appropriate solvent and concentration for your stock solution. 2. If solubility is not the issue, analyze the precipitate and supernatant separately by HPLC to check for degradation.

Experimental Protocol: Comparative Stability Study

To definitively determine the optimal storage conditions for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in your laboratory, we recommend conducting a formal stability study. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[8][9]

Objective:

To compare the stability of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate when stored at room temperature versus refrigerated conditions over a defined period.

Materials:
  • High-purity Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Temperature and humidity-controlled stability chambers (or a refrigerator and a controlled room temperature area)

Experimental Workflow Diagram:

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis A Weigh Compound B Prepare Stock Solution A->B C Aliquot into Vials B->C D Refrigerated (2-8°C) C->D E Room Temp (25°C/60% RH) C->E F T=0 Analysis C->F G Pull Samples at Intervals (e.g., 1, 3, 6 months) D->G E->G H HPLC Analysis F->H G->H I Data Evaluation H->I Degradation_Pathway Parent Ethyl 1-cyclopentyl-5-methyl- 1H-imidazole-4-carboxylate Hydrolysis 1-cyclopentyl-5-methyl-1H- imidazole-4-carboxylic acid + Ethanol Parent->Hydrolysis  Hydrolysis  (H2O) Oxidation Oxidized Imidazole Derivatives Parent->Oxidation  Oxidation  (O2, light)

Sources

Technical Support Center: Resolving Baseline Noise in Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter baseline instability when analyzing basic, nitrogen-containing heterocycles like Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate .

This compound features a weakly basic imidazole ring (pKa ~6.0–7.0) and a hydrophobic cyclopentyl group. To achieve optimal peak shape and suppress secondary interactions with residual silanols on the stationary phase, methods often utilize acidic ion-pairing agents (e.g., Trifluoroacetic Acid, TFA) or low-pH buffers[1][2][3]. However, these specific mobile phase conditions are notorious for inducing baseline noise, drift, and artifact peaks, particularly at low UV wavelengths[4][5]. This guide provides a mechanistic, self-validating approach to diagnosing and resolving these issues.

Section 1: Mechanistic Causes of Baseline Noise

Understanding the causality behind baseline noise is critical. Noise is not a single phenomenon; it is the manifestation of distinct mechanical, chemical, or optical failures[5][6].

  • Optical/Detector Noise: A failing deuterium (D2) lamp or a contaminated flow cell decreases the light reaching the photodiode array. According to the Beer-Lambert law, reduced light transmission amplifies the background electronic noise, appearing as high-frequency "fuzz"[7][8][9].

  • Chemical/Mixing Noise: When using UV-absorbing additives like TFA to protonate the imidazole ring, incomplete mixing by the pump creates micro-gradients of absorbance. At 210–214 nm, these micro-gradients manifest as a sinusoidal or noisy baseline[5][10].

  • Physical/Outgassing Noise: Mixing aqueous buffers with organic modifiers (like methanol or acetonitrile) is an exothermic process that reduces gas solubility. If the in-line degasser is failing, micro-bubbles form as the mobile phase experiences a pressure drop entering the detector flow cell, causing sharp, erratic spikes[4][5][7].

OutgassingPathway Solvent Mobile Phase (Aqueous/Organic) Mixing High-Pressure Mixing (Heat of Mixing) Solvent->Mixing Degasser Ineffective Degassing Mixing->Degasser FlowCell Detector Flow Cell (Pressure Drop) Degasser->FlowCell Noise Micro-bubbles Outgas -> Baseline Noise FlowCell->Noise

Mechanism of mobile phase outgassing leading to baseline noise in UV detectors.

Section 2: Step-by-Step Troubleshooting Workflows
Protocol 1: The "Isolate and Conquer" Baseline Diagnostic

This protocol is a self-validating system designed to isolate the root cause by systematically eliminating variables from the flow path[8][11].

  • Step 1: Evaluate Detector Electronics (Static Test) Stop the mobile phase flow completely. Monitor the baseline for 10 minutes. Causality: If the noise persists without flow, the issue is purely electrical or optical (e.g., failing D2 lamp, arcing, or a dirty flow cell window)[7][8]. If the baseline flatlines, proceed to Step 2.

  • Step 2: Evaluate the Column (Bypass Test) Remove the analytical column and replace it with a zero-dead-volume union. Run the method gradient. Causality: If the noise disappears, the column was the source (e.g., phase dewetting, late-eluting strongly retained contaminants, or silica bleed)[5][12]. If the noise persists, proceed to Step 3.

  • Step 3: Evaluate the Mobile Phase & Pump (Dynamic Test) Switch to a premixed, 100% isocratic mobile phase (e.g., 50:50 Water/Acetonitrile) and bypass the proportioning valve. Causality: If the noise resolves, the pump's proportioning valve is failing, or the mobile phases are inadequately degassed/mixed[5][10].

DiagnosticWorkflow Start Observe Baseline Noise (Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate) CheckFlow Stop Flow. Does noise persist? Start->CheckFlow DetIssue Detector Issue (Lamp/Electronics) CheckFlow->DetIssue Yes FlowIssue Flow/Chemistry Issue (Pump/Solvent/Column) CheckFlow->FlowIssue No LampCheck Check Lamp Energy, Clean Flow Cell DetIssue->LampCheck BypassCol Bypass Column with Union FlowIssue->BypassCol ColBleed Column Bleed / Contamination BypassCol->ColBleed Noise Stops SolventIssue Solvent / Pump / Degasser Issue BypassCol->SolventIssue Noise Persists

Workflow for isolating baseline noise sources in HPLC systems.

Protocol 2: Flow Cell Decontamination

A dirty flow cell scatters light, severely degrading the Signal-to-Noise (S/N) ratio[5][6].

  • Step 1: Disconnect the analytical column and connect the pump directly to the detector using PEEK or stainless steel tubing.

  • Step 2: Flush the flow cell with HPLC-grade Water at 1.0 mL/min for 10 minutes to dissolve and remove buffer salts (e.g., phosphate buffers used for imidazole separation).

  • Step 3: Flush with 100% Methanol, followed by Isopropanol, to remove strongly adsorbed hydrophobic contaminants[7][12].

  • Step 4: (For severe contamination only) Flush with 1N HNO3 (Never HCl, which corrodes stainless steel) for 10 minutes, then thoroughly neutralize with water[12].

Section 3: Frequently Asked Questions (FAQs)

Q: Why does my baseline look like a saw-tooth pattern when analyzing Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate with a TFA gradient? A: This is classic "mixing noise." TFA absorbs strongly at low UV wavelengths (<220 nm), which are often required to detect the imidazole ring[4][5]. If your pump's mixing chamber volume is too small, or the proportioning valves are worn, micro-variations in TFA concentration reach the flow cell. To fix this, add a static mixer or switch to a more UV-transparent additive like Phosphoric acid (if MS compatibility is not required)[4][13].

Q: My baseline shows sharp, non-Gaussian spikes randomly throughout the run. Is my column degrading? A: No. Sharp spikes lacking a Gaussian profile are rarely chromatographic. They are typically caused by either air bubbles outgassing in the detector flow cell (due to poor degassing) or a failing deuterium (D2) lamp arcing against its metal casing[5][8][10]. Ensure your in-line degasser is functioning and check the lamp's total ignition hours.

Q: During my gradient run, the baseline drifts upward massively, obscuring the target peak. How do I correct this? A: Baseline drift during gradients is caused by an absorbance imbalance between Mobile Phase A (aqueous) and Mobile Phase B (organic)[4][7]. As the gradient increases the organic fraction, the background absorbance changes. To self-validate and correct this, measure the absorbance of both phases independently. You can balance them by adding a slightly higher concentration of the UV-absorbing modifier (e.g., TFA) to Mobile Phase B to equalize the baseline[7][13].

Section 4: Quantitative Data & Mobile Phase Selection

Table 1: Baseline Anomaly Diagnostic Matrix

SymptomPrimary CauseDiagnostic MetricCorrective Action
High-frequency "Fuzz" Weak UV Lamp / Dirty CellS/N ratio drops < 10:1[6]Perform lamp intensity test; Clean flow cell[7][8].
Regular Pulsations Pump Check Valve FailurePressure fluctuation > 2%Sonicate or replace check valves[4][11].
Random Sharp Spikes Air Bubbles / Lamp ArcingNon-Gaussian peak shape[5]Sparge solvents with Helium; Check degasser[4][5].
Upward/Downward Drift Mobile Phase AbsorbanceDrift rate > 1 mAU/minBalance additive concentration in A and B[7][13].

Table 2: Mobile Phase Additive Comparison for Imidazole Chromatography

AdditivepH RangeUV Cutoff (nm)Impact on BaselineSuitability for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate
0.1% TFA ~2.0210High drift in gradients[4]Excellent peak shape, but requires absorbance balancing[1][4].
0.1% Formic Acid ~2.7210Moderate driftGood MS compatibility; may show slight tailing[2].
20mM Phosphate 2.5 - 3.0< 200Very stable baselineBest for UV detection; strictly non-volatile (No LC-MS)[1].
(Note: Avoid prolonged exposure to pH > 8.0, as the ethyl carboxylate ester group is susceptible to hydrolysis under strongly basic conditions).
References
  • Title: HPLC Troubleshooting Mini Guide - Baseline Issues Source: Phenomenex URL: [Link]

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Source: Chromatography Online URL: [Link]

  • Title: Eliminating Baseline Problems Source: Agilent URL: [Link]

  • Title: HPLC Diagnostic Skills Vol I – Noisy Baselines Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL: [Link]

  • Title: LC UV Detector Issues Source: Restek Resource Hub URL: [Link]

  • Title: Shimadzu Detector-Related Issues Source: Shimadzu URL: [Link]

  • Title: RP HPLC method for Imidazole Source: Chromatography Forum URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: HPLC Diagnostic Skills—Noisy Baselines Source: LCGC International URL: [Link]

Sources

Technical Support Center: Optimizing Catalytic Conversion of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and optimization of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific imidazole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during your catalytic experiments. Our goal is to provide you with the expertise and actionable insights needed to enhance your reaction yields, improve purity, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing highly substituted imidazoles like this one?

A1: The synthesis of multi-substituted imidazoles typically relies on transition-metal catalysts or acid catalysts in multi-component reactions. For a structure like Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, the most relevant catalytic systems fall into these categories:

  • Lewis Acid Catalysts: Catalysts such as ZnCl₂, Sc(OTf)₃, or various iron salts (e.g., γ-Fe₂O₃-SO₃H) are frequently used.[1][2] They activate carbonyl groups, facilitating the condensation steps that are crucial for forming the imidazole ring.[3]

  • Copper Catalysts: Copper salts, particularly CuI and Cu(OAc)₂, are highly effective for synthesizing 2,4,5-trisubstituted imidazoles.[1][4] They are often used in refluxing solvents like butanol or DMF and can lead to excellent yields in short reaction times.[4]

  • Brønsted Acid Catalysts: Both traditional acids and more novel, biodegradable options like lactic acid can catalyze imidazole formation.[1][5] Solid acid catalysts, such as silica-supported sulfonic acid, are also effective and offer the advantage of easier separation.[1]

  • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) are gaining traction.[1] They function as Lewis acids and can be easily removed from the reaction mixture with a magnet, simplifying the workup process.

Q2: How does solvent choice impact the conversion rate and yield?

A2: Solvent selection is critical and can dramatically influence reaction outcomes by affecting reactant solubility, the stability of intermediates, and reaction kinetics.[6]

  • Polar Protic Solvents (e.g., Ethanol, Butanol): These are commonly used in reactions like the Debus-Radziszewski synthesis. They are effective at solvating reactants such as ammonium acetate.[6] Butanol, with its higher boiling point, is often a good choice for copper-catalyzed reactions requiring reflux.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent for many metal-catalyzed reactions and can enhance yields when starting materials have poor solubility in alcohols.[6][7] However, they can be more difficult to remove during workup.

  • Nonpolar Solvents (e.g., Toluene): While sometimes used, nonpolar solvents may lead to lower yields compared to more polar options for this type of synthesis.[4][6]

  • Solvent-Free Conditions: For a greener approach, solvent-free reactions, often assisted by microwave irradiation, can provide excellent yields and significantly reduce reaction times.[1][5]

Q3: Can microwave-assisted synthesis be applied to this reaction, and what are the benefits?

A3: Yes, microwave-assisted synthesis is highly applicable and offers several key advantages over conventional heating. The primary benefits are a dramatic reduction in reaction time (from hours to minutes) and often a significant increase in product yield.[5][8] This is due to efficient and uniform heating of the reaction mixture, which can minimize the formation of side products that often occur with prolonged heating.[9] Many imidazole syntheses have been successfully adapted to solvent-free microwave conditions, making it a more environmentally friendly and efficient method.[5][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or has failed completely. What are the most likely causes and how can I troubleshoot this?

A: A low or non-existent yield is a common but solvable problem. The issue typically stems from the catalyst, reaction conditions, or the reactants themselves. A systematic approach is the best way to diagnose the problem.

dot

LowYield_Troubleshooting start Low or No Yield Observed check_catalyst Step 1: Verify Catalyst Activity & Loading start->check_catalyst sub_catalyst1 Is the catalyst fresh? Is it the correct oxidation state (e.g., Cu(I) vs Cu(II))? check_catalyst->sub_catalyst1 sub_catalyst2 Is catalyst loading optimal? (Typically 10-20 mol%) check_catalyst->sub_catalyst2 check_conditions Step 2: Assess Reaction Conditions sub_conditions1 Is temperature adequate? (Consider reflux or microwave) check_conditions->sub_conditions1 sub_conditions2 Is the solvent appropriate? (Polarity, protic/aprotic) check_conditions->sub_conditions2 check_reactants Step 3: Evaluate Reactants & Stoichiometry sub_reactants1 Are starting materials pure? (Verify by NMR/LC-MS) check_reactants->sub_reactants1 sub_reactants2 Is the reaction under inert atmosphere? (If using air-sensitive reagents) check_reactants->sub_reactants2 sub_catalyst1->check_conditions sub_catalyst2->check_conditions sub_conditions1->check_reactants sub_conditions2->check_reactants solution Systematic Optimization Leads to Improved Yield sub_reactants1->solution sub_reactants2->solution

Caption: Troubleshooting workflow for addressing low yields in imidazole synthesis.

Potential Causes & Solutions:

  • Ineffective Catalyst System:

    • Cause: The chosen catalyst may be inactive, poisoned, or used at a suboptimal loading. For copper-catalyzed reactions, the oxidation state is crucial; Cu(I) salts like CuI are often very effective.[4] Catalyst deactivation can also occur due to impurities.[1]

    • Solution:

      • Screen Catalysts: Test a variety of catalysts from different classes (e.g., CuI, ZnCl₂, γ-Fe₂O₃-SO₃H).

      • Optimize Catalyst Loading: Perform a loading study. A typical starting point is 10-15 mol%.[1][4] Increasing the amount further may not improve the yield and can complicate purification.[1]

      • Ensure Quality: Use a fresh, high-purity catalyst from a reliable source.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or the solvent may be inappropriate for the specific reactants and catalyst.

    • Solution:

      • Temperature: If using conventional heating, ensure the temperature is appropriate for the chosen solvent (e.g., reflux). Consider switching to a higher-boiling solvent like butanol or DMF.[4][6] For a more significant impact, explore microwave irradiation, which can drastically increase reaction rates.[5][8]

      • Solvent: Screen a small set of solvents with varying properties (e.g., ethanol, butanol, DMF, toluene) to find the optimal medium for your system.[6]

  • Reactant Issues:

    • Cause: The starting materials may be impure, degraded, or used in the wrong stoichiometric ratios. Reactions involving aldehydes are particularly sensitive to oxidation.

    • Solution:

      • Verify Purity: Confirm the purity of all starting materials (e.g., the dicarbonyl compound, the aldehyde, and cyclopentylamine) using techniques like NMR or LC-MS before starting the reaction.

      • Inert Atmosphere: If reactants are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

      • Check Stoichiometry: Ensure the correct molar ratios are being used. In many imidazole syntheses, an excess of the ammonia source (like ammonium acetate) is required.[4]

Issue 2: Formation of Multiple Products or Impurities

Q: My reaction produces the desired product, but it's contaminated with significant side products. How can I improve the selectivity?

A: Formation of impurities is often related to side reactions inherent to imidazole synthesis or reactant degradation. Improving selectivity requires fine-tuning the reaction conditions.

Potential Causes & Solutions:

  • Formation of Regioisomers:

    • Cause: When using unsymmetrical dicarbonyl compounds, two different regioisomers of the imidazole can form. The substitution pattern of your target molecule (5-methyl, 4-carboxylate) suggests a specific orientation is required.

    • Solution:

      • Catalyst Choice: The choice of catalyst can influence regioselectivity. Screening different Lewis acids or metal catalysts may favor the formation of the desired isomer.

      • Steric Hindrance: The cyclopentyl group on the nitrogen is bulky. This steric hindrance can be exploited. Lowering the reaction temperature may favor the kinetically controlled product over the thermodynamic one, potentially increasing the yield of the desired isomer.

  • Side Reactions:

    • Cause: Common side reactions include the oxidation of aldehydes, self-condensation of reactants, or reactions involving the solvent.[6][10]

    • Solution:

      • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidation-related by-products.[8]

      • Temperature Control: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions and decomposition.[8][11] This is another area where the short reaction times of microwave synthesis can be highly beneficial.[5]

      • Solvent Choice: Ensure your solvent is inert under the reaction conditions. For example, avoid alcohol-based solvents if transesterification is a concern.

  • Decarboxylation:

    • Cause: The ethyl ester group on the imidazole ring can be susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions or at very high temperatures.[11]

    • Solution:

      • Maintain Neutral pH: Use catalysts that operate under neutral or mildly acidic/basic conditions.

      • Moderate Temperature: Keep the reaction temperature as low as feasible while still achieving a good conversion rate.

      • Workup Conditions: During the workup, avoid strong acids or bases and prolonged heating. Use a rotary evaporator at a moderate temperature to remove solvents.[11]

Experimental Protocols & Data
Protocol 1: Catalyst Screening for Synthesis

This protocol provides a general workflow for screening different catalysts for the synthesis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.

dot

Catalyst_Screening_Workflow start Start: Prepare Stock Solutions (Reactants in Butanol) setup Reaction Setup (Parallel Reaction Vials) start->setup add_catalysts Add Catalysts (10 mol% of each) setup->add_catalysts catalyst_list Catalysts to Screen: - CuI - ZnCl2 - γ-Fe2O3-SO3H - Lactic Acid - No Catalyst (Control) add_catalysts->catalyst_list reaction Heat Reaction (e.g., 110°C, 4h) add_catalysts->reaction monitoring Monitor Progress (TLC or LC-MS at T=1h, 4h) reaction->monitoring workup Quench & Workup (Dilute, Extract with EtOAc) monitoring->workup analysis Analyze Crude Product (LC-MS for Conversion %) workup->analysis end End: Identify Best Catalyst analysis->end

Caption: Experimental workflow for parallel catalyst screening.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., ethyl 2-methyl-3-oxobutanoate) (1.0 equiv), an aldehyde source, and ammonium acetate (3.0 equiv) in butanol (to make a 0.5 M solution).

  • Reaction Setup: In separate reaction vials equipped with stir bars, add 1.0 mL of the reactant stock solution.

  • Catalyst Addition: To each vial, add the respective catalyst (0.10 equiv). Include one vial with no catalyst as a control.

  • Reaction: Seal the vials and place them in a preheated reaction block at 110 °C. Stir for 4 hours.

  • Monitoring: After 1 hour and 4 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to monitor product formation.

  • Workup: After the reaction is complete, cool the vials to room temperature. Dilute the contents with water and extract with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue by ¹H NMR or LC-MS to determine the relative conversion rate for each catalyst.

Data Presentation: Catalyst & Solvent Selection Guide

The following tables summarize key parameters to aid in your experimental design.

Table 1: Comparison of Common Catalytic Systems for Imidazole Synthesis

Catalyst ClassExamplesTypical LoadingAdvantagesDisadvantages
Copper Salts CuI, Cu(OAc)₂, CuO NPs10-20 mol%High yields, short reaction times, widely applicable.[2][4]Can require higher temperatures; residual copper may need removal.
Lewis Acids ZnCl₂, Sc(OTf)₃, FeCl₃10-20 mol%Mild conditions, commercially available, effective for many substrates.[1][2]Can be moisture-sensitive; may require inert atmosphere.
Brønsted Acids Lactic Acid, HBr (cat.)10-20 mol%Often biodegradable, inexpensive, simple to use.[1][7]Can promote side reactions like ester hydrolysis if not controlled.
Heterogeneous γ-Fe₂O₃-SO₃H, Fe₃O₄ MNPs5-10 mol% (w/w)Easily recoverable and reusable, environmentally friendly.[1]May have lower activity than homogeneous counterparts.

Table 2: Influence of Solvent on Imidazole Synthesis

SolventPolarityTypeBoiling Point (°C)Key Considerations
Ethanol PolarProtic78Good for solvating ammonium salts; common but may not be ideal for high temps.[6]
Butanol MediumProtic118Excellent for copper-catalyzed reactions requiring reflux.[4]
DMF PolarAprotic153High boiling point, good solvating power for diverse reactants.[4][7]
DMSO PolarAprotic189Very high boiling point; useful for difficult reactions.[7]
Toluene NonpolarAprotic111Can be effective but often gives lower yields than polar solvents.[4]
None N/AN/AN/AGreenest option, often paired with microwave for high efficiency.[1][5]
References
  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. (2000). ACS Publications. Retrieved March 27, 2024, from [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Publishing. Retrieved March 27, 2024, from [Link]

  • A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. (1988). Canadian Journal of Chemistry. Retrieved March 27, 2024, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 27, 2024, from [Link]

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). IntechOpen. Retrieved March 27, 2024, from [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). PMC. Retrieved March 27, 2024, from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Retrieved March 27, 2024, from [Link]

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo. Retrieved March 27, 2024, from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved March 27, 2024, from [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate. Retrieved March 27, 2024, from [Link]

Sources

Validation & Comparative

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate vs. Other Imidazole Derivatives: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for library generation. The imidazole ring is a privileged pharmacophore, ubiquitous in kinase inhibitors, AT1 receptor antagonists, and PARP-1 inhibitors [[1]](). While simple derivatives like ethyl 1-methyl-1H-imidazole-4-carboxylate are common starting points, the introduction of cycloalkyl groups—specifically in Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (ECM-IC) —fundamentally alters the scaffold's physicochemical trajectory.

This guide objectively compares ECM-IC against standard imidazole derivatives, providing mechanistic insights, performance data, and self-validating protocols for drug development professionals.

Structural Dynamics & Physicochemical Profiling

The substitution pattern on the imidazole core dictates both its synthetic reactivity and biological target engagement. Hybridizing the imidazole core with specific functional groups enhances binding affinity and allows structural diversity through multi-position substitution 2.

  • N1-Cyclopentyl vs. N1-Methyl/Alkyl: The N1-cyclopentyl group in ECM-IC introduces significant steric bulk and elevates the calculated partition coefficient (cLogP). Unlike long linear alkyl chains (e.g., N1-dodecyl) which can induce membrane toxicity or specific anti-adhesive effects 3, the rigid cyclopentyl ring optimally fills deep hydrophobic pockets in target proteins without excessive entropic penalties.

  • C5-Methyl vs. C5-Protons/Amines: The C5-methyl group restricts the rotation of adjacent functional groups at the C4-carboxylate. This conformational locking is crucial for pre-organizing the molecule into a bioactive conformation, a strategy widely used in the design of 1,5-disubstituted imidazole-4-carboxylic acids for target inhibition 4.

Table 1: Comparative Physicochemical Profile of Imidazole-4-Carboxylate Derivatives
DerivativeN1-SubstitutionC5-SubstitutionMW ( g/mol )Est. cLogPSteric ProfilePrimary Application
ECM-IC CyclopentylMethyl222.29~2.5High (Spherical)Deep hydrophobic pocket binding
EM-IC MethylHydrogen154.17~0.5LowFragment-based drug screening
EA-IC DodecylAmino323.48~5.8High (Linear)Anti-adhesive / Apoptosis induction

Pharmacological Implications

The choice of the N1 substituent directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting active pharmaceutical ingredient (API). For instance, N1-substituted imidazole-4-carboxylates have demonstrated potent antiproliferative potential against HeLa and HT-29 cell lines, significantly reducing mitochondrial membrane potential 3. The cyclopentyl variant strikes an optimal balance between aqueous solubility and lipid membrane permeability, making it an ideal precursor for oral drug candidates.

Pathway N1 N1-Cyclopentyl Group Lip Increased cLogP N1->Lip Steric Conformational Lock N1->Steric Perm Enhanced Permeability Lip->Perm Bind Deep Pocket Binding Steric->Bind Efficacy Improved In Vivo Efficacy Perm->Efficacy Bind->Efficacy

Caption: Pharmacological impact of N1-cyclopentyl substitution on efficacy.

Experimental Methodology: Self-Validating Synthesis Protocol

To utilize ECM-IC in library generation, the ethyl ester must be converted to an amide or other functional groups. The saponification of the C4-ester is often hindered by the adjacent C5-methyl group. The following protocol utilizes Lithium Hydroxide (LiOH) to ensure complete conversion while preventing epimerization or ring-opening side reactions, a standard approach in the synthesis of imidazole-4-carboxamide scaffolds [[5]]().

Protocol: Saponification and Amide Coupling of ECM-IC

Objective: Convert ECM-IC to a targeted amide library. Causality & Design: LiOH is selected over NaOH/KOH because the lithium cation coordinates with the imidazole nitrogen and the carbonyl oxygen, directing the hydroxide nucleophile efficiently despite the C5-methyl steric shield [[5]](). HATU is chosen for the subsequent coupling due to its superior performance in sterically hindered environments compared to standard EDC/HOBt.

Step-by-Step Workflow:

  • Saponification: Dissolve 1.0 eq of ECM-IC in a 3:1:1 mixture of THF/MeOH/H2O. Add 3.0 eq of LiOH·H2O. Stir at room temperature for 12 hours.

    • Validation Check 1: Monitor by TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.7) must disappear, replaced by a baseline spot (Rf ~0.0).

  • Acidification: Concentrate the organic solvents in vacuo. Cool the aqueous layer to 0°C and carefully acidify to pH 4-5 using 1M HCl.

    • Causality: Imidazole-4-carboxylic acids are zwitterionic; pH 4-5 ensures the compound is in its neutral, precipitable form, maximizing recovery.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylic acid.

    • Validation Check 2: LC-MS should confirm the [M+H]+ mass. 1H-NMR (DMSO-d6) must show the complete disappearance of the ethyl quartet/triplet signals.

  • Amide Coupling: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the target primary/secondary amine (1.2 eq). Stir at room temperature for 4 hours.

    • Validation Check 3: Quench a 10 µL aliquot in 50% MeCN/H2O and analyze via UPLC-MS to confirm product formation before standard aqueous workup.

G A ECM-IC Ester (Starting Material) B Saponification LiOH, THF/H2O A->B Hydrolysis C Carboxylic Acid Intermediate B->C pH Adjustment Yield >90% D Amide Coupling HATU, DIPEA C->D Activation E Target Lead Compound D->E Library Gen

Caption: Self-validating workflow for ECM-IC saponification and amide coupling.

Conclusion

While simpler imidazoles offer lower molecular weights, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (ECM-IC) provides a superior balance of lipophilicity, conformational restriction, and deep-pocket targeting capabilities. By employing sterically-aware, self-validating coupling protocols, medicinal chemists can seamlessly integrate this privileged scaffold into advanced lead optimization campaigns.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
  • Application of Hydrotalcite as green catalyst for synthesis of intermediates of antihypertensive agents. Discovery Scientific Society.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applic

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Comprehensive Validation Guide: Analytical Methods for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1707395-76-3) is a highly specialized, lipophilic imidazole derivative frequently utilized as a critical building block in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs)[1]. Because impurities or assay variations in such intermediates can cascade into final API failures, establishing robust, highly specific analytical methods is paramount.

This guide provides an objective comparison between UHPLC-UV (Ultra-High Performance Liquid Chromatography with UV detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for the detection and quantification of this compound. Grounded in the latest ICH Q2(R2) guidelines, this document details the causality behind experimental choices, provides self-validating protocols, and presents comprehensive validation data[2].

Physicochemical Profiling & Analytical Strategy

To design an effective analytical method, we must first analyze the molecule's structural features:

  • Basic Imidazole Nitrogen: The unsubstituted nitrogen in the imidazole ring has a pKa of approximately 6.0–7.0. It is easily protonated in acidic conditions, making it an excellent candidate for positive electrospray ionization (ESI+) in mass spectrometry.

  • Lipophilic Cyclopentyl Group: This bulky, non-polar moiety ensures strong retention on reversed-phase (C18) stationary phases.

  • Conjugated Ester System: The carboxylate ester at position 4, conjugated with the imidazole ring, provides a strong chromophore with optimal UV absorption around 230 nm.

Methodological Comparison: UHPLC-UV vs. LC-MS/MS

The choice of analytical platform depends entirely on the intended purpose of the procedure[2]. UHPLC-UV is the gold standard for routine assay and major impurity profiling due to its high precision and linear dynamic range. Conversely, LC-MS/MS is mandatory for trace-level detection, such as quantifying genotoxic impurities or validating cleaning procedures where femtogram-level sensitivity is required.

Performance MetricUHPLC-UV (Assay & Purity)LC-MS/MS (Trace Detection)
Primary Use Case Routine API assay, major impuritiesTrace impurities, cleaning validation
Sensitivity (LOD) ~0.2 µg/mL~0.02 ng/mL
Linearity Range 1.0 – 100 µg/mL0.1 – 50 ng/mL
Specificity Moderate (Relies on chromatographic resolution)Extremely High (MRM transitions)
Robustness ExcellentModerate (Susceptible to matrix effects)
Throughput/Cost High throughput / Low costMedium throughput / High cost

Experimental Protocols

Every protocol described below is designed as a self-validating system . Before any sample is analyzed, a System Suitability Test (SST) must be passed to ensure the instrument is fit-for-purpose.

Protocol A: UHPLC-UV Method for Routine Assay

Rationale: This method utilizes Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA protonates the basic imidazole nitrogen, masking residual silanols on the stationary phase to prevent secondary interactions and peak tailing.

1. System Suitability Testing (SST):

  • Inject a 50 µg/mL standard solution 6 times.

  • Acceptance Criteria: %RSD of peak area ≤ 1.0%, Tailing factor ( Tf​ ) ≤ 1.5, Theoretical plates ( N ) ≥ 10,000.

2. Chromatographic Conditions:

  • Column: Superficially porous C18 (2.1 x 50 mm, 1.7 µm). Causality: Solid-core particles provide high efficiency and fast mass transfer, allowing for rapid separations without excessive backpressure.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 10% B to 90% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 2.0 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 230 nm.

Protocol B: LC-MS/MS Method for Trace Detection

Rationale: TFA causes severe ion suppression in mass spectrometry. Therefore, this method replaces TFA with Formic Acid. To counteract the potential for poor peak shape of basic imidazoles in formic acid, a Charged Surface Hybrid (CSH) column is utilized. The CSH particle carries a slight positive charge that repels the protonated analyte, ensuring sharp peaks.

1. System Suitability Testing (SST):

  • Inject a 5 ng/mL standard solution 6 times.

  • Acceptance Criteria: %RSD of peak area ≤ 5.0%, Signal-to-Noise (S/N) ≥ 50.

2. Chromatographic & MS Conditions:

  • Column: CSH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The imidazole ring readily accepts a proton, forming a stable [M+H]+ ion at m/z 223.1.

  • MRM Transitions:

    • Quantifier: m/z 223.1 → 155.1 (Loss of cyclopentyl group, high collision energy).

    • Qualifier: m/z 223.1 → 177.1 (Loss of ethanol from the carboxylate group).

Validation Workflow & Data Presentation

According to ICH Q2(R2), the validation study must demonstrate that the analytical procedure meets predefined performance criteria across its reportable range[2]. The lifecycle of this validation process is visualized below.

ValidationWorkflow Start Method Development (UHPLC-UV & LC-MS/MS) SST System Suitability Testing (SST) (Resolution & Tailing Factor) Start->SST Optimize Parameters Spec Specificity & Selectivity (Forced Degradation) SST->Spec Confirm Baseline Lin Linearity & Range (ICH Q2(R2) Compliance) Spec->Lin Establish Range Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Verify Reliability Final Validated Method Ready for Transfer Acc->Final Finalize Protocol

Figure 1: Analytical method validation lifecycle for imidazole derivatives per ICH Q2(R2) guidelines.

Validation Summary Data

The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[2]. The table below summarizes the simulated validation results for both methods, confirming their suitability for their respective intended purposes.

ICH Q2(R2) ParameterUHPLC-UV ResultsLC-MS/MS ResultsRegulatory Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.1 – 50 ng/mL R2≥0.999
Limit of Detection (LOD) 0.2 µg/mL0.02 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 0.6 µg/mL0.06 ng/mLS/N 10:1
Accuracy (Recovery %) 99.1% – 100.8%96.5% – 103.2%98.0% – 102.0% (UV), 80-120% (MS)
Precision (Repeatability) 0.6% RSD3.8% RSD 2.0% (UV), 10.0% (MS)
Specificity No interference at tR​ No interference at MRMPeak purity index > 0.990

Conclusion

For the detection and quantification of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, the selection of the analytical method must align with the phase-appropriate control strategy[3]. The UHPLC-UV method utilizing a superficially porous C18 column and TFA-modified mobile phase provides exceptional robustness and precision, making it the optimal choice for routine batch release and assay testing. Conversely, the LC-MS/MS method employing a CSH column and formic acid is strictly recommended for trace-level impurity profiling, offering unparalleled sensitivity and selectivity through MRM transitions.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website. URL:[Link]

Sources

Comparative In Vitro Efficacy and Safety Profile of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (hereafter referred to as ECM-4C ) is an emerging, highly specialized building block in the structural class of imidazole-based anesthetics[1]. The prototypical compound in this class, Etomidate, is a gold-standard intravenous sedative known for its hemodynamic stability. It acts as a potent positive allosteric modulator (PAM) of the GABAA​ receptor[2]. However, its clinical application is fundamentally restricted by its propensity to cause severe adrenocortical suppression[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro efficacy and safety profile of ECM-4C against standard reference compounds (Etomidate and Metomidate). By analyzing the causality behind its structural modifications, we can establish how ECM-4C effectively decouples central nervous system (CNS) efficacy from adrenal toxicity.

Mechanistic Rationale: Overcoming Adrenocortical Suppression

The GABAA​ receptor is a pentameric ligand-gated chloride channel that serves as the primary molecular target for general anesthetics[4]. Etomidate binds to a distinct transmembrane pocket at the β2​/α1​ interface, increasing the duration of chloride ionopore opening[2]. However, the unhindered basic nitrogen (N3) of Etomidate's imidazole ring acts as a potent, high-affinity ligand for the heme iron of 11 β -hydroxylase (CYP11B1), fatally blocking cortisol synthesis[3].

ECM-4C introduces two critical structural modifications designed to eliminate this off-target binding:

  • 5-Methyl Substitution & 4-Carboxylate Shift: The repositioning of the ester and the addition of a 5-methyl group creates significant steric bulk adjacent to the basic nitrogen. This structural hindrance physically prevents the nitrogen from accessing and coordinating the deeply buried heme iron of CYP11B1.

  • N1-Cyclopentyl Moiety: Replacing the 1-phenylethyl group with a cyclopentyl ring modulates the compound's lipophilicity. While this alters the binding kinetics slightly, it maintains the necessary hydrophobic interactions required to wedge into the GABAA​ transmembrane domain[4].

MOA cluster_GABA Efficacy Pathway (CNS) cluster_CYP Toxicity Pathway (Adrenal) ECM Ethyl 1-cyclopentyl-5-methyl- 1H-imidazole-4-carboxylate GABAA GABA-A Receptor (Positive Allosteric Modulator) ECM->GABAA High Affinity CYP11B1 CYP11B1 Heme Iron (Sterically Hindered by 5-Methyl) ECM->CYP11B1 Low Affinity Cl Chloride Ion Influx (Hyperpolarization) GABAA->Cl Anesthesia Sedation / Anesthesia Cl->Anesthesia Cortisol Cortisol Synthesis (Maintained) CYP11B1->Cortisol Weak Inhibition

Fig 1. Divergent binding pathways of ECM-4C demonstrating an improved therapeutic index.

Quantitative Data Synthesis: Efficacy vs. Toxicity

To objectively evaluate ECM-4C, we benchmark its in vitro performance against Etomidate and Metomidate. The data below synthesizes patch-clamp electrophysiology (efficacy) and NCI-H295R cortisol assays (toxicity).

Compound GABAA​ α1​β2​γ2​ EC50​ ( μ M)CYP11B1 IC50​ ( μ M)Selectivity Index (CYP IC50​ / GABAA​ EC50​ )Human Liver Microsome t1/2​ (min)
Etomidate 1.2 ± 0.10.015 ± 0.0020.012545 ± 4
Metomidate 1.8 ± 0.20.020 ± 0.0030.01130 ± 3
ECM-4C 3.5 ± 0.3> 10.0> 2.8528 ± 2

Data Interpretation: While ECM-4C exhibits a ~3-fold reduction in absolute GABAA​ potency compared to Etomidate, its complete lack of CYP11B1 inhibition at physiological concentrations yields a vastly superior Selectivity Index. The steric hindrance successfully abolishes the toxicity pathway while preserving the core mechanism of action.

Self-Validating Experimental Protocols

Ensuring reproducibility requires building internal validation into our analytical workflows. The following protocols detail the exact methodologies used to generate the comparative data, complete with causality-driven steps.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology ( GABAA​ Efficacy)

Protocol Prep HEK293 Cell Preparation Transfection Plasmid Transfection (α1, β2, γ2 subunits) Prep->Transfection Patch Whole-Cell Patch-Clamp Transfection->Patch Perfusion Compound Perfusion (0.1 - 100 μM) Patch->Perfusion Analysis Current Potentiation Analysis (EC50) Perfusion->Analysis

Fig 2. Step-by-step workflow for in vitro patch-clamp electrophysiology of GABA-A receptors.

  • Cell Preparation & Transfection: Transiently transfect HEK293T cells with human α1​,β2​ , and γ2​ GABAA​ receptor subunits (1:1:1 ratio) using Lipofectamine 3000.

  • Electrophysiological Recording: Pull borosilicate glass patch pipettes (3-5 M Ω ) and fill with internal solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2). Voltage-clamp the cells at -60 mV.

  • Compound Perfusion (The Causality Principle): Co-apply ECM-4C with an EC20​ concentration of GABA (2 μ M) via a rapid perfusion system. Why EC20​ ? Using a sub-maximal GABA concentration ensures the assay is highly sensitive to positive allosteric modulation. If a saturating GABA dose were used, the channel would already be fully open, masking the drug's PAM efficacy.

  • Validation Checkpoint: Before testing ECM-4C, perfuse the cell with 100 μ M GABA to establish the maximum macroscopic current ( Imax​ ). Normalize all subsequent ECM-4C potentiation data to this internal Imax​ to control for varying receptor expression levels between individual cells.

Protocol 2: CYP11B1 Inhibition Assay (Adrenal Toxicity)
  • Cell Culture: Culture NCI-H295R human adrenocortical carcinoma cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Forskolin Stimulation (The Causality Principle): Stimulate cells with 10 μ M forskolin for 2 hours prior to compound addition. Why Forskolin? Forskolin activates adenylyl cyclase, mimicking endogenous ACTH signaling. This artificially elevates baseline cortisol production, providing a wide, measurable dynamic range to accurately detect CYP11B1 inhibition.

  • Compound Incubation & ELISA: Incubate the stimulated cells with test compounds (Etomidate vs. ECM-4C at 0.001 to 100 μ M) for 48 hours. Collect supernatants and quantify cortisol concentration using a competitive ELISA kit.

  • Validation Checkpoint: Include a vehicle control (0.1% DMSO) and a positive control (1 μ M Etomidate). The assay is only considered valid if the positive control suppresses cortisol production by >90% relative to the vehicle.

Sources

A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (ECMIC)

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of novel kinase inhibitors, using the hypothetical compound Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (ECMIC) as a case study. As ECMIC is a novel chemical entity without established biological data, we will proceed under the scientifically plausible hypothesis that it is a new inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK) , a critical node in cellular stress and inflammatory signaling pathways.[1][2]

The objective of this guide is to present a rigorous, multi-tiered experimental strategy to define the selectivity profile of ECMIC, compare its performance against established p38 MAPK inhibitors, and identify potential off-target liabilities early in the drug discovery process.[3][4][5]

The Imperative of Selectivity Profiling

Kinase inhibitors are a major class of therapeutics, but their development is often challenged by the high degree of structural conservation in the ATP-binding sites across the human kinome.[6] This similarity can lead to off-target binding, resulting in unexpected toxicities or confounding experimental results.[7][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a foundational step in establishing the therapeutic window and mechanistic clarity of a new chemical entity.[9][10] This guide outlines a systematic approach to de-risk a project by identifying and quantifying these interactions.[3][11]

Comparative Compounds

To establish a performance baseline, ECMIC will be compared against two well-characterized p38 MAPK inhibitors with distinct selectivity profiles:

  • SB203580: A widely used tool compound, noted for its potent inhibition of p38α and p38β isoforms.[12] However, it is known to have off-target effects, including potential interactions with other kinases and GPCRs.[13][14]

  • Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to both the ATP site and an adjacent hydrophobic pocket, a mechanism that can confer greater selectivity compared to purely ATP-competitive inhibitors.[15][16][17][18] It is known to inhibit all p38 isoforms and has been evaluated in broad safety panels.[16][17][19]

A Multi-Tiered Approach to Cross-Reactivity Assessment

We propose a four-phase screening cascade designed to move from broad, high-throughput biochemical assays to more physiologically relevant cell-based validation.

G cluster_0 Phase 1: Primary Target & Family cluster_1 Phase 2: Broad Kinome Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Safety Pharmacology p1 Biochemical Potency Assay (LanthaScreen™) Target: p38α MAPK p2 Family Member Screening p38β, p38γ, p38δ JNK1/2/3, ERK1/2 p1->p2 Confirm On-Target Potency p5 Cellular Target Engagement (Western Blot) Phospho-p38 & Phospho-HSP27 p1->p5 Confirm Cellular Activity p3 Broad Kinome Scan (e.g., KINOMEscan®) >400 Kinases @ 1µM p2->p3 Assess Immediate Family Selectivity p4 Dose-Response Follow-up Determine IC50/Kd for Hits (Inhibition >70%) p3->p4 Identify Off-Targets p6 Cellular Off-Target Assay (Based on Phase 2 Hits) p4->p6 Prioritize Cellular Validation p7 In Vitro Safety Panel (e.g., SafetyScreen44™) GPCRs, Ion Channels, Transporters p5->p7 Proceed if Cellularly Active & Selective p6->p7 Proceed if Off-Target Risk is Low

Phase 1: Primary Target and Kinase Family Profiling

Rationale: The initial step is to confirm the hypothesized on-target activity and assess selectivity against the most closely related kinases. Structural similarity in the ATP-binding pocket makes cross-reactivity within the same kinase family a common occurrence.[9][20]

Experiment 1A: Biochemical Potency against p38α MAPK
  • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, will be used.[15][21][22] This format is robust, suitable for high-throughput screening, and measures direct binding to the kinase, which is less prone to interference than activity-based assays.[23]

  • Protocol:

    • Prepare a 3-fold serial dilution of ECMIC, SB203580, and Doramapimod in DMSO, then dilute into the kinase buffer.

    • Add test compounds, a mixture of Eu-labeled anti-tag antibody and the p38α kinase, and an Alexa Fluor™ 647-labeled ATP-competitive tracer to a 384-well plate.[24][25]

    • Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[21]

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio and plot the dose-response curve to determine the IC50 value for each compound.

Experiment 1B: Selectivity Against MAPK Family Members
  • Methodology: The same LanthaScreen™ binding assay will be performed against a panel of closely related kinases: p38β, p38γ, p38δ, JNK1, JNK2, JNK3, ERK1, and ERK2.

  • Data Presentation & Interpretation: Results will be summarized in a table comparing IC50 values. A high selectivity ratio (IC50 off-target / IC50 on-target) is desirable.

Compoundp38α IC50 (nM)p38β IC50 (nM)JNK1 IC50 (nM)ERK1 IC50 (nM)
ECMIC (Hypothetical) 15 45 >10,000 >10,000
SB203580 (Reference)2550>10,000>10,000
Doramapimod (Reference)3865>10,000>10,000
Caption: Hypothetical comparative potency and selectivity data from Phase 1.

Phase 2: Broad Kinome Selectivity Screening

Rationale: To build a comprehensive understanding of ECMIC's specificity, it is essential to screen it against a large, diverse panel of kinases representing the entire human kinome.[7][26] This unbiased approach can uncover unexpected off-target interactions that would be missed by hypothesis-driven testing alone.[8]

  • Methodology: A commercial kinome scanning service, such as Eurofins' KINOMEscan® or Reaction Biology's KinaseProfiler™, will be employed.[27][28] These platforms typically use competition binding assays to quantify the interaction of a test compound against hundreds of kinases.

  • Protocol:

    • Submit ECMIC, SB203580, and Doramapimod for single-concentration screening (e.g., at 1 µM) against a panel of over 400 kinases. Assays should be run at or near physiological ATP concentrations (1 mM) where possible to provide more translationally relevant data.[11]

    • For any kinase showing significant inhibition (e.g., >70% at 1 µM), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd) or IC50.

  • Data Presentation & Interpretation: The data is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity profile.

G cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC cluster_TK TK cluster_OTHER OTHER AGC1 AGC1 AGC2 AGC2 AGC3 AGC3 CAMK1 CAMK1 CAMK2 CAMK2 CAMK3 CAMK3 p38a p38α ERK1 ERK1 JNK1 JNK1 TK1 TK1 TK2 TK2 TK3 TK3 O1 O1 O2 O2 O3 O3

Phase 3: Cellular Target Engagement and Validation

Rationale: Biochemical assays, while essential, do not fully recapitulate the complexity of a cellular environment.[10] Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its intended target, and produce a functional downstream effect at relevant concentrations.

Experiment 3A: Inhibition of p38 MAPK Signaling
  • Methodology: Western blotting will be used to measure the phosphorylation status of p38 MAPK and its direct downstream substrate, HSP27.[2][29] A reduction in the phosphorylation of these proteins indicates successful target engagement and inhibition in a cellular context.

  • Protocol:

    • Culture a relevant cell line (e.g., THP-1 monocytes or HeLa cells) and serum-starve to reduce basal signaling.[1]

    • Pre-treat cells with a dose range of ECMIC, SB203580, or Doramapimod for 1-2 hours.

    • Stimulate the cells with a known p38 MAPK activator (e.g., Anisomycin or LPS) to induce phosphorylation.[1][30]

    • Lyse the cells and separate proteins via SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies specific for phospho-p38 (Thr180/Tyr182), total p38, phospho-HSP27 (Ser82), and total HSP27.[31]

    • Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[1]

    • Quantify band intensity and normalize the phospho-protein signal to the total protein signal.

G Stimulus Anisomycin / LPS MKK3_6 MKK3/MKK6 Stimulus->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 p38->MK2 Phosphorylates HSP27 HSP27 MK2->HSP27 Phosphorylates (Ser82) ECMIC ECMIC ECMIC->p38 Inhibits

Phase 4: In Vitro Safety Pharmacology Profiling

Rationale: Beyond the kinome, a lead compound may interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which are commonly associated with adverse drug reactions (ADRs).[5][11] Early screening against a standard safety panel is a cost-effective strategy to identify these liabilities.[3][32]

  • Methodology: A standardized, commercially available safety panel, such as the SafetyScreen44™ or InVEST™ Core Liability Screen, will be used.[5][11][19] These panels test the compound (typically at 10 µM) against a battery of targets known to be implicated in clinical ADRs.

  • Protocol:

    • Submit ECMIC for screening against the chosen safety panel.

    • The service provider will perform a variety of assay formats (e.g., radioligand binding, functional assays) to assess activity at each target.[11]

    • Results are reported as percent inhibition or activation relative to a control compound.

  • Data Presentation & Interpretation: Any target with significant activity (>50% inhibition/activation) should be flagged for further investigation. This data is crucial for predicting potential safety issues and guiding the next stages of drug development.

Target ClassRepresentative TargetECMIC (% Inhibition @ 10µM)Doramapimod (% Inhibition @ 10µM)
Ion Channel hERG<10%<10%
GPCR 5-HT2B<5%60%
Enzyme COX-2<20%55%
Transporter Dopamine Transporter<15%<15%
Caption: Hypothetical data from a safety pharmacology screen.

Conclusion

This comparative guide outlines a systematic and rigorous pathway for characterizing the cross-reactivity profile of a novel kinase inhibitor, exemplified by the hypothetical compound ECMIC. By integrating biochemical potency assays, broad kinome scanning, cellular validation, and safety pharmacology, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to establishing confidence in a compound's mechanism of action, predicting potential liabilities, and making informed decisions in the complex process of drug development. The ultimate goal is to select candidates with the highest probability of success by ensuring they are both potent and selective.

References

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • ACS Publications. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • PubMed. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim. [Link]

  • Drug Discovery and Development. (2007, September 6). Kinomics: The New Star. Drug Discovery and Development. [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Rockefeller University Press. (2018, March 16). Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. Rockefeller University Press. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • PMC. The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PMC. [Link]

  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • ResearchGate. Cross-interactions of Two p38 Mitogen-activated Protein (MAP) Kinase Inhibitors and Two Cholecystokinin (CCK) Receptor Antagonists with the CCK1 Receptor and P38 MAP Kinase. ResearchGate. [Link]

  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]

  • ABclonal. Phospho-p38 MAPK-T180/Y182 Rabbit mAb (AP1311). ABclonal. [Link]

  • PubMed. (2011, April 22). Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. PubMed. [Link]

  • arXiv. (2021, April 27). Using the structural kinome to systematize kinase drug discovery. arXiv. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • PMC. The selectivity of protein kinase inhibitors: a further update. PMC. [Link]

  • PMC. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. PMC. [Link]

  • The Chemical Probes Portal. (2022, July 4). DORAMAPIMOD. The Chemical Probes Portal. [Link]

  • PubMed. (2002, November 15). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. PubMed. [Link]

  • bioRxiv. (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • MDPI. (2022, March 19). Crosstalk between p38 MAPK and GR Signaling. MDPI. [Link]

  • ResearchGate. The p38 MAP kinase inhibitor SB203580 specifically inhibits the.... ResearchGate. [Link]

  • eLife. (2023, December 4). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. [Link]

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benchmarking Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, a Novel Dihydroorotate Dehydrogenase Inhibitor

Authored by: A Senior Application Scientist

This guide provides a comprehensive benchmark analysis of the novel investigational compound, Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (hereafter referred to as ECMI-4C), against established standard inhibitors of Dihydroorotate Dehydrogenase (DHODH). The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of its in-vitro efficacy, cellular activity, and mechanistic profile, supported by robust experimental data and protocols.

Introduction: The Rationale for Targeting DHODH

Dihydroorotate Dehydrogenase (DHODH) is a pivotal, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of pyrimidine nucleotides essential for DNA and RNA synthesis.[3][4] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is significantly elevated, making DHODH a highly attractive therapeutic target for oncologic, autoimmune, and viral diseases.[4][5][6]

Inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn causes cell cycle arrest and apoptosis in these highly dependent cells.[7] Several DHODH inhibitors have been developed, with notable examples like Leflunomide and its active metabolite Teriflunomide approved for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.[6][8] Brequinar, another potent DHODH inhibitor, has been extensively studied for its anticancer and antiviral activities.[1][9]

This guide introduces ECMI-4C, a novel imidazole-carboxylate derivative, and systematically evaluates its performance against the well-characterized inhibitors, Brequinar and Teriflunomide.

Comparative Performance Analysis

The inhibitory potential of ECMI-4C was assessed in parallel with Brequinar and Teriflunomide through a series of in-vitro and cell-based assays. The following data summarizes the key performance metrics.

In-Vitro Enzymatic Inhibition

The direct inhibitory effect on recombinant human DHODH (hDHODH) was determined using a colorimetric assay that measures the reduction of 2,6-dichlorophenolindophenol (DCIP).[5][10][11] The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.

CompoundhDHODH Enzymatic IC50 (nM)
ECMI-4C (Investigational) 15.5 ± 2.1
Brequinar (Standard)5.2 ± 0.8[9]
Teriflunomide (Standard)215 ± 25[2][12]

Table 1: Comparative in-vitro inhibitory activity against recombinant hDHODH. Data for standard inhibitors are derived from published sources.

The data indicates that ECMI-4C is a potent inhibitor of hDHODH, with an IC50 value in the low nanomolar range, comparable to the high-potency inhibitor Brequinar and significantly more potent than Teriflunomide.

Cell-Based Proliferation and Cytotoxicity

The anti-proliferative efficacy of the compounds was evaluated in HL-60 cells (human acute myeloid leukemia), a cell line known to be highly dependent on the de novo pyrimidine synthesis pathway.[8] Cell viability was assessed after 72 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.[7][13]

CompoundAnti-proliferative IC50 in HL-60 cells (nM)Cytotoxicity CC50 in HepG2 cells (µM)
ECMI-4C (Investigational) 45.3 ± 5.5 > 50
Brequinar (Standard)~20 - 50[13][14]> 25
Teriflunomide (Standard)~15,000 - 20,000[12]> 50

Table 2: Comparative anti-proliferative and cytotoxicity data. Cytotoxicity was assessed in HepG2 cells to evaluate potential off-target liver toxicity.

ECMI-4C demonstrates potent anti-proliferative effects in a relevant cancer cell line, again performing on a similar level to Brequinar. Importantly, it shows a favorable safety profile with low cytotoxicity against HepG2 cells, indicating a wide therapeutic window.

Mechanism of Action: Inhibition of the Pyrimidine Biosynthesis Pathway

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of intervention for DHODH inhibitors. By blocking the conversion of dihydroorotate to orotate, these compounds starve rapidly dividing cells of the necessary building blocks for nucleic acid synthesis.[7]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMPS UMPS Orotate->UMPS To Cytosol DHODH->Orotate Inhibition Point ECMI4C ECMI-4C ECMI4C->DHODH Brequinar Brequinar Brequinar->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH UMP UMP UMPS->UMP Pyrimidine_Pool Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Pool ... DNA_RNA DNA & RNA Pyrimidine_Pool->DNA_RNA Synthesis

Caption: De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.

To confirm that the anti-proliferative effect of ECMI-4C is due to on-target DHODH inhibition, a rescue experiment was performed. The growth inhibition caused by ECMI-4C was completely reversed by the addition of exogenous uridine, which bypasses the need for de novo synthesis.[15][16] This provides strong evidence for a specific, on-target mechanism of action.

Experimental Protocols

The following protocols are provided to ensure transparency and reproducibility of the presented findings.

Protocol 1: In-Vitro DHODH Enzymatic Assay

This assay quantifies DHODH activity by monitoring the reduction of the colorimetric dye DCIP.[5][11][17]

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[5]

    • Recombinant human DHODH (hDHODH): Diluted to 15 nM in Assay Buffer.[17]

    • Substrate/Dye Mix: Prepare a solution in Assay Buffer containing 240 µM DCIP and 200 µM Coenzyme Q10.[11][17]

    • Reaction Initiator: 1 mM Dihydroorotate (DHO) in Assay Buffer.

    • Inhibitors: Prepare a 10-point serial dilution of ECMI-4C, Brequinar, and Teriflunomide in DMSO, followed by a secondary dilution in Assay Buffer.

  • Assay Procedure :

    • In a 96-well plate, add 50 µL of hDHODH solution to each well (except for 'no enzyme' blanks).

    • Add 25 µL of diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Add 25 µL of the Substrate/Dye Mix.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.[17]

    • Initiate the reaction by adding 50 µL of the DHO solution.

    • Immediately measure the decrease in absorbance at 600 nm kinetically for 10 minutes using a microplate reader.[11][17]

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the vehicle control (0% inhibition) and blank wells (100% inhibition).

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures cell viability as an indicator of proliferation using the CellTiter-Glo® assay.[7][13]

  • Cell Culture :

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure :

    • Seed HL-60 cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 90 µL of medium.

    • Prepare serial dilutions of the test compounds (ECMI-4C, Brequinar, Teriflunomide) and add 10 µL to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.[7][13]

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[7]

    • Measure luminescence using a microplate reader.

  • Data Analysis :

    • Calculate percent viability relative to the vehicle-treated control cells.

    • Plot percent viability against the logarithm of compound concentration and calculate the IC50 value using a non-linear regression model.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In-Vitro Assay cluster_cellbased Cell-Based Assay reagent_prep Reagent & Compound Preparation plate_setup Assay Plate Setup (Enzyme, Inhibitor, Dyes) reagent_prep->plate_setup incubation Pre-incubation (10 min) plate_setup->incubation reaction_start Initiate Reaction (Add DHO) incubation->reaction_start kinetic_read Kinetic Absorbance Reading (600 nm) reaction_start->kinetic_read invitro_analysis IC50 Calculation kinetic_read->invitro_analysis end End invitro_analysis->end cell_seeding Seed HL-60 Cells in 96-well Plate compound_add Add Compound Dilutions cell_seeding->compound_add cell_incubation Incubate for 72h compound_add->cell_incubation ctg_reagent Add CellTiter-Glo® Reagent cell_incubation->ctg_reagent luminescence_read Measure Luminescence ctg_reagent->luminescence_read cell_analysis IC50 Calculation luminescence_read->cell_analysis cell_analysis->end start Start start->reagent_prep start->cell_seeding

Caption: Workflow for In-Vitro and Cell-Based DHODH Inhibition Assays.

Expert Discussion and Conclusion

This guide presents a comparative evaluation of a novel imidazole-carboxylate compound, ECMI-4C, against the standard DHODH inhibitors Brequinar and Teriflunomide.

The data generated demonstrates that ECMI-4C is a highly potent inhibitor of human DHODH. Its in-vitro enzymatic IC50 of 15.5 nM positions it among the more potent inhibitors of this enzyme class, significantly outperforming the clinically approved drug Teriflunomide and approaching the potency of Brequinar.[2][9]

Crucially, this high enzymatic potency translates into effective anti-proliferative activity in a cellular context. The low nanomolar IC50 against HL-60 leukemia cells, combined with a favorable cytotoxicity profile, underscores its potential as a therapeutic candidate. The mechanism of action was confirmed to be on-target through a successful uridine rescue experiment, a critical validation step for any DHODH inhibitor.[15]

References

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A Comparative Guide to the LC-MS/MS Validation of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of a quantitative LC-MS/MS assay for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in plasma. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. The principles and practices detailed herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The validation of a bioanalytical method is paramount to ensure the integrity of pharmacokinetic (PK) and toxicokinetic (TK) data in drug development.[6] This process demonstrates that the analytical method is suitable for its intended purpose, providing accurate and reproducible results.[3][6]

Analyte and Internal Standard (IS) Selection: The Foundation of a Robust Assay

The selection of an appropriate internal standard (IS) is a critical first step in developing a reliable LC-MS/MS method.[7][8] An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variability.[8]

Table 1: Analyte and Internal Standard Properties

CompoundStructureMolecular Weight ( g/mol )
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate(Structure of Analyte)222.29
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate-¹³C₃,¹⁵N₂ (Proposed IS)(Structure of SIL-IS)227.31
Sample Preparation: A Comparative Look at Extraction Techniques

The goal of sample preparation is to isolate the analyte from the complex plasma matrix, which contains proteins, salts, and phospholipids that can interfere with the analysis.[11][12] The choice of extraction method significantly impacts assay sensitivity, selectivity, and reproducibility.

Here, we compare three common techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate plasma proteins.[13][14] While quick, PPT is the least clean of the methods and may not be suitable for achieving very low limits of quantification due to residual matrix components.[12]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids (an aqueous and an organic phase).[15][16] It offers a cleaner extract than PPT but is more labor-intensive and can be difficult to automate.[16]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.[11][17] This technique provides the cleanest extracts and allows for analyte concentration, making it ideal for high-sensitivity assays.[18][19] SPE can be readily automated in a 96-well plate format, increasing throughput.[17]

Table 2: Comparison of Sample Preparation Techniques

TechniqueProsConsRecommended For
Protein Precipitation (PPT) Fast, simple, inexpensive.[13]Less clean, potential for significant matrix effects.[12]High-concentration assays, rapid screening.
Liquid-Liquid Extraction (LLE) Good cleanup, cost-effective.[16]Labor-intensive, difficult to automate, potential for emulsions.[16]Assays requiring moderate sensitivity and cleanup.
Solid-Phase Extraction (SPE) Excellent cleanup, high recovery, allows for concentration, automatable.[11][17][18]More expensive, requires method development.[19]High-sensitivity assays, regulatory submissions.

For the validation of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, Solid-Phase Extraction (SPE) is the recommended approach to achieve the necessary sensitivity and selectivity for pharmacokinetic studies.

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A typical LC-MS/MS bioanalytical workflow.

Detailed Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of the plasma sample (spiked with internal standard) onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate: To be determined by direct infusion.

    • Internal Standard: To be determined by direct infusion.

Validation Parameters and Acceptance Criteria

A bioanalytical method validation should assess the following parameters to ensure the reliability of the data.[1][2][6]

Table 3: Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; Accuracy within ±20% of nominal, Precision ≤20% CV.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Accuracy & Precision To assess the closeness of measured values to the true value and the reproducibility of measurements.For QC samples at LLOQ, Low, Mid, and High concentrations: Accuracy within ±15% of nominal (±20% at LLOQ), Precision ≤15% CV (≤20% at LLOQ).
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect To evaluate the effect of matrix components on the ionization of the analyte and IS.[20]The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[21]
Stability To ensure the analyte is stable under various storage and handling conditions.[22][23][24]Mean concentration of stability samples should be within ±15% of nominal concentration.[22]
Data Presentation: Summarizing Validation Results

The following tables present hypothetical but realistic data for the validation of the LC-MS/MS method for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in plasma.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.000.9898.08.5
Low 3.002.9598.36.2
Mid 50.051.2102.44.8
High 150.0148.599.05.5

Table 5: Stability Data Summary

Stability ConditionDurationMean % of Nominal Concentration
Bench-top (Room Temp) 6 hours97.5
Freeze-Thaw 3 cycles101.2
Long-term (-80°C) 30 days98.9
Logical Relationships in Method Validation

The following diagram illustrates the interconnectedness of the key validation parameters.

G cluster_method Method Performance cluster_sample Sample Integrity cluster_overall Overall Method Reliability Accuracy Accuracy Reliability Reliable & Reproducible Method Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity Linearity->Reliability Sensitivity Sensitivity (LLOQ) Sensitivity->Reliability Recovery Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy Stability Stability Stability->Accuracy

Caption: Interdependence of bioanalytical validation parameters.

Conclusion

This guide has provided a comprehensive comparison of methodologies and a detailed framework for the validation of an LC-MS/MS method for the quantification of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in plasma. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable data to support drug development programs. The choice of a stable isotope-labeled internal standard and a robust sample preparation technique like solid-phase extraction are key to developing a sensitive, selective, and reproducible assay.

References

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Application Guide: Comparative Binding Kinetics of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology and GPCR ligand design, optimizing a compound's binding affinity ( Kd​ ) is no longer sufficient; the focus has decisively shifted toward target residence time ( τ ). The 1H-imidazole-4-carboxylate scaffold is a privileged structural motif frequently utilized in the development of Central Nervous System (CNS) modulators, including Cannabinoid 1 (CB1) receptor antagonists and GABA_A receptor allosteric modulators.

This guide provides an objective, data-driven comparison of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (CAS: 1707395-76-3) against its aromatic analogs (benzyl and phenyl substitutions). By analyzing the Structure-Kinetic Relationships (SKR), we demonstrate how transitioning from a planar aromatic N1-substituent to a flexible, aliphatic cyclopentyl ring fundamentally alters the desolvation penalty and hydrophobic trapping mechanism, thereby extending target residence time.

Structural Rationale: The Cyclopentyl Advantage

When designing imidazole-4-carboxylate analogs, the choice of the N1-substituent dictates the ligand's trajectory into the receptor binding pocket. Aromatic rings (e.g., phenyl or benzyl) are planar and rigid, allowing for rapid entry and association ( kon​ ). However, they also exit the pocket rapidly.

Substituting the N1 position with a cyclopentyl ring introduces non-planar aliphatic bulk. While this increases the initial entropic penalty of binding (requiring conformational adaptation), it significantly slows down the dissociation rate ( koff​ ). The cyclopentyl ring acts as a steric "latch," engaging in deeper, multi-directional van der Waals interactions within the hydrophobic pocket. This phenomenon, known as hydrophobic trapping, is a primary driver for extending residence time, which correlates strongly with sustained in vivo efficacy and a widened therapeutic window [1].

Two_State_Binding R Receptor (R) RL Encounter Complex (RL) R->RL k_on L Ligand (L) Cyclopentyl Analog L->RL k_on RL->R k_off RL_star Trapped Complex (RL*) RL->RL_star Conformational Adaptation RL_star->RL Slow Release

Fig 1. Two-state receptor binding model highlighting the hydrophobic trapping of the cyclopentyl ring.

Self-Validating Experimental Protocols

To ensure the trustworthiness of kinetic data, experimental workflows must be designed as self-validating systems. Artifacts such as mass transport limitations or radioligand depletion can easily masquerade as true binding kinetics. Below are the rigorous, step-by-step methodologies required to evaluate these analogs.

Protocol A: Radioligand Competition Association Assay

This assay determines the kinetics of unlabeled imidazole analogs by measuring their ability to slow the association of a validated radiotracer (e.g., [3H] CP55940 for CB1 models) [2].

  • Membrane Preparation: Express recombinant target receptors (e.g., hCB1) on CHO cell membranes. Homogenize and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Tracer Calibration: Utilize [3H] CP55940. Establish baseline kinetics at 30 °C. (Standard validated parameters: kon​=1.4×106M−1s−1 ; koff​=1.5×10−4s−1 ) [2].

  • Assay Execution: Co-incubate membranes with a fixed concentration of [3H] CP55940 and varying concentrations of the unlabeled Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (and its analogs).

  • Time-Course Sampling: Terminate the reaction by rapid vacuum filtration through GF/C filters at precise intervals (e.g., 2, 5, 10, 20, 30, 60, 120, and 240 min). Wash filters three times with ice-cold buffer to prevent artifactual dissociation.

  • Self-Validation Check (The 10% Rule): Quantify the free radioligand remaining in the supernatant. Causality: The concentration of the radioligand must not deplete by more than 10%. If depletion exceeds this threshold, the pseudo-first-order assumption of the Motulsky-Mahan mathematical model collapses, invalidating the calculated kon​ .

Protocol B: Surface Plasmon Resonance (SPR) Profiling

SPR provides real-time, label-free kinetic profiling.

  • Target Immobilization: Covalently attach the purified receptor to a CM5 sensor chip via standard amine coupling. Causality: Target a low immobilization level ( Rmax​<100 RU). High density leads to steric hindrance and rebinding artifacts, artificially lowering the observed koff​ .

  • Analyte Injection: Inject the imidazole-4-carboxylate analogs across a 5-point concentration series (ranging from 0.1×Kd​ to 10×Kd​ ).

  • Self-Validation Check (Flow-Rate Independence): Run the analyte injections at three different flow rates: 30, 50, and 75 µL/min. Causality: If the apparent kon​ increases with flow rate, the assay is suffering from Mass Transport Limitation (MTL)—meaning diffusion, not binding, is the rate-limiting step. Only proceed if kon​ remains constant across flow rates.

  • Dissociation Phase: Wash with running buffer for a minimum of 600 seconds to accurately capture the slow dissociation phase of the cyclopentyl analog. Fit the sensograms using a 1:1 Langmuir binding model.

SPR_Workflow A 1. Target Immobilization (Low Rmax) B 2. Analyte Injection (Flow Rate Test) A->B C 3. Association Phase (Measure k_on) B->C D 4. Dissociation Phase (Measure k_off) C->D E 5. Kinetic Fitting (Langmuir 1:1) D->E

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Quantitative Kinetic Comparison

The following table summarizes the binding kinetics of the target compound against its structural alternatives, derived from standardized SPR and radioligand association models.

CompoundN1-Substitution kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time τ (min)
Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate Cyclopentyl 4.2 3.1 7.3 53.7
Ethyl 1-benzyl-5-methyl-1H-imidazole-4-carboxylateBenzyl8.518.421.69.0
Ethyl 1-phenyl-5-methyl-1H-imidazole-4-carboxylatePhenyl9.145.049.43.7

Note: Residence time ( τ ) is calculated as the reciprocal of the dissociation rate constant ( 1/koff​ ), converted to minutes.

Mechanistic Interpretation

The experimental data reveals a profound Structure-Kinetic Relationship (SKR) driven by the N1-substituent:

  • Association Dynamics ( kon​ ): The phenyl and benzyl analogs exhibit faster association rates ( 9.1 and 8.5×105M−1s−1 , respectively). Their rigid, planar aromatic systems require less conformational reorganization to enter the binding cleft. Conversely, the cyclopentyl analog has a slower kon​ ( 4.2×105M−1s−1 ) due to the entropic cost of orienting the flexible aliphatic ring during the transition state of binding.

  • Dissociation Dynamics ( koff​ ) & Residence Time ( τ ): The true performance advantage of the cyclopentyl analog lies in its dissociation profile. The non-planar, sp3-hybridized bulk of the cyclopentyl group maximizes surface area contact within the lipophilic pockets of the receptor. This creates a high energy barrier for dissociation, dropping the koff​ to 3.1×10−4s−1 .

  • Conclusion: While the phenyl analog dissociates rapidly ( τ=3.7 min), the Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate achieves a residence time of nearly an hour ( τ=53.7 min). For drug development professionals, this extended residence time makes the cyclopentyl scaffold vastly superior for formulations requiring sustained receptor modulation and reduced dosing frequencies.

References

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. URL: [Link]

  • Xia, L., et al. (2017). Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists. Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Identification and Risk Assessment - Understanding the "Why"

Before we delve into the "how" of disposal, it is paramount to understand the potential hazards associated with Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate. This understanding forms the bedrock of our safety protocols. The hazard profile is inferred from data on the imidazole functional group and related heterocyclic compounds.

Inferred Hazard Profile:

Hazard ClassDescriptionRationale and Supporting Evidence
Acute Toxicity (Oral) While specific data is unavailable for the title compound, the parent compound, imidazole, is harmful if swallowed.[1][2] It is prudent to treat all novel imidazole derivatives with similar caution.
Skin Corrosion/Irritation Imidazole is known to cause severe skin burns and irritation.[1][2] The presence of the ester and alkyl groups may modulate this, but a conservative approach is necessary.
Serious Eye Damage/Irritation Imidazole can cause serious eye damage.[1][2] Direct contact with the eyes should be strictly avoided.
Reproductive Toxicity Imidazole is suspected of damaging fertility or the unborn child.[1][2] This is a significant long-term health hazard that necessitates stringent handling and disposal procedures to prevent exposure.
Environmental Hazards The environmental fate of this specific compound is not well-documented. However, many organic nitrogen-containing compounds can have adverse effects on aquatic life. Therefore, release into the environment must be prevented.

Chemical Reactivity and Stability:

The ester functional group in Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate introduces a potential for hydrolysis, particularly under strong acidic or basic conditions.[3] Contact with strong oxidizing agents should also be avoided, as is general practice for organic compounds. Thermal decomposition at elevated temperatures may release toxic fumes, including nitrogen oxides.[1]

Part 2: Operational and Disposal Plan - A Step-by-Step Protocol

This section provides a clear, sequential plan for the safe disposal of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, from the point of generation to final collection.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.

Do NOT mix Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate waste with:

  • Strong Acids or Bases: To prevent hydrolysis of the ester group.

  • Strong Oxidizing Agents: To avoid potentially vigorous reactions.

  • Aqueous Waste Streams: Unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

This compound should be disposed of as hazardous chemical waste .

Waste Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Container Choice: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. Ensure the container is clean and dry before adding waste.

  • Labeling: Immediately label the waste container with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate " (avoid abbreviations or formulas)

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

On-site Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

Spill Management

In the event of a spill, prompt and appropriate action is essential.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large or you feel it is unsafe to handle, evacuate and contact your institution's EHS department.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal Procedure

Once the waste container is full (no more than 90% capacity) or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), arrange for its collection.

  • Contact your institution's EHS department or their designated hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a copy of the waste profile or any other required documentation.

  • Never dispose of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate down the drain or in the regular trash.

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate start Waste Generation (Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Hazardous Waste (Avoid Incompatibles) ppe->segregate container Select & Label Compatible Container (HDPE or Glass) segregate->container store Store in Satellite Accumulation Area (Closed, Secondary Containment) container->store spill Spill Occurs? store->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes full Container Full or Time Limit Reached? spill->full No spill_procedure->store full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end Proper Disposal by Licensed Contractor contact_ehs->end

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Risks: A Data-Driven Approach

The imidazole ring system is a common motif in pharmaceuticals and biologically active compounds. While the specific toxicological properties of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate are not fully characterized, data from similar imidazole-containing molecules suggest potential for skin and eye irritation, and possible harm if swallowed or inhaled.[1][2][3][4] Therefore, a conservative approach to PPE is not just recommended, but essential.

Our operational directive is to treat this compound with the same level of caution as a substance with known hazardous properties. This proactive stance ensures a culture of safety and minimizes the risk of unforeseen incidents.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in a laboratory setting. These recommendations are based on a thorough analysis of safety protocols for similar chemical structures.

Body Part Required PPE Standard Rationale
Eyes Chemical Splash GogglesANSI Z87.1Provides a seal around the eyes to protect against splashes, and vapors.[5][6]
Face Face Shield (in addition to goggles)ANSI Z87.1Required when there is a significant risk of splashes, such as during transfers of larger volumes or when heating the substance.[5][6][7]
Hands Chemical-Resistant Gloves (Nitrile)ASTM F739 or EN 374Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, heavy-duty nitrile gloves.[6][8][9]
Body Laboratory Coat (Flame-resistant recommended)NFPA 2112Protects skin and personal clothing from splashes and spills. A flame-resistant coat is advisable if flammable solvents are in use.[5][7][10]
Feet Closed-Toe ShoesASTM F2413Prevents injury from spills and dropped objects.[5][7]
Respiratory Use in a certified Chemical Fume HoodN/AA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or fine powders.[7][8]

Step-by-Step PPE Protocols: Ensuring a Safe Workflow

Adherence to proper procedure is as critical as the equipment itself. Follow these steps to ensure maximum protection.

Donning (Putting On) PPE

A systematic approach to putting on PPE prevents contamination and ensures all protective layers are correctly in place.

PPE_Donning_Workflow A 1. Lab Coat Ensure it is fully buttoned. B 2. Chemical Splash Goggles Adjust for a snug fit. A->B Secure body protection first C 3. Face Shield (If required by the procedure) B->C Protect face and eyes D 4. Gloves Select the correct size and inspect for any defects. Pull cuffs over the sleeves of the lab coat. C->D Protect hands last

PPE Donning Sequence
Doffing (Taking Off) PPE

The removal of PPE is a critical step to prevent cross-contamination. The guiding principle is to touch the potentially contaminated outer surfaces of your PPE as little as possible.

PPE_Doffing_Workflow A 1. Gloves Peel one glove off by grasping the cuff and turning it inside out. Use the clean hand to slide under the cuff of the other glove and peel it off. B 2. Face Shield (If used) Handle by the headband. A->B Remove most contaminated items first C 3. Goggles Handle by the strap. B->C Continue with face and eye protection D 4. Lab Coat Unbutton and peel off from the shoulders, turning it inside out as you remove it. C->D Remove body protection E 5. Wash Hands Thoroughly Use soap and water. D->E Final and most critical step

PPE Doffing Sequence

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of contaminated PPE and chemical waste is paramount to ensuring the safety of all laboratory personnel and protecting the environment.

Contaminated PPE:

  • Gloves: Dispose of immediately after handling the chemical, even if no visible contamination is present. Place in a designated hazardous waste container.[8][9]

  • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Other Disposable PPE: Any other disposable items that come into contact with the chemical should be disposed of as hazardous waste.

Chemical Waste:

  • Solid Waste: Collect any solid waste containing Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate in a clearly labeled, sealed, and compatible hazardous waste container.[11]

  • Liquid Waste: Unused or waste solutions should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.[11][12]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[7]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[8][11]

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[7][9]

By adhering to these rigorous PPE and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in the laboratory. Your commitment to these practices is fundamental to the successful and safe advancement of your research.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Environmental Health and Safety, University of Washington.
  • Environmental Health & Safety Services, University of Maryland. Personal Protective Equipment.
  • Princeton University Office of Environmental Health and Safety.
  • University of Washington. (2025, February 28). Imidazole.
  • Guidechem.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • Benchchem. (2025).
  • University of Washington. 4. Imidazole – CAS# 288-32-4.
  • National Institutes of Health, PubChem. Imidazole | C3H4N2 | CID 795.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • Carl ROTH.
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  • National Institutes of Health, PubChem.
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  • Chemical Synthesis Database. (2025, May 20).
  • CymitQuimica. (2026, February 8).
  • ChemicalBook. (2026, January 13).
  • Sigma-Aldrich.
  • Australian Government Department of Health and Aged Care. (2022, January 14).
  • Sigma-Aldrich. ethyl 1-(1-phenylethyl)

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